6-bromo-2-phenyl-1H-indole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-12-7-6-11-8-13(16-14(11)9-12)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGOKUSDZLQDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439706 | |
| Record name | 6-bromo-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77185-71-8 | |
| Record name | 6-bromo-2-phenyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-bromo-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable heterocyclic building block, 6-bromo-2-phenyl-1H-indole, commencing from the readily available starting material, 6-bromoindole. This document provides a comprehensive overview of the most pertinent synthetic strategies, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to aid in practical application.
Introduction
The 2-arylindole scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of a bromine atom at the 6-position of the indole core offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This guide will explore two primary synthetic routes for its preparation from 6-bromoindole: a direct C-H arylation approach and a two-step functionalization-coupling strategy.
Synthetic Strategies
Two principal and effective methodologies for the synthesis of this compound from 6-bromoindole are presented:
-
Direct C-H Arylation: This contemporary approach involves the direct palladium-catalyzed coupling of the C2 C-H bond of 6-bromoindole with a phenylating agent, typically phenylboronic acid. This method is highly atom-economical and avoids the need for pre-functionalization of the indole substrate. However, careful control of reaction conditions is crucial to ensure regioselectivity and prevent competing reactions at the C6-bromo position.
-
Two-Step Functionalization and Cross-Coupling: This classical and robust strategy involves a sequential process. First, the indole nitrogen is protected to enhance stability and direct the regioselectivity of the subsequent step. The C2 position is then selectively functionalized, most commonly through iodination, to introduce a reactive handle. Finally, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid at the C2-position, followed by deprotection, yields the desired product. This method offers greater control over the reaction outcome.
Data Presentation
The following tables summarize the quantitative data associated with the key steps of the proposed synthetic routes.
Table 1: Two-Step Synthesis of this compound
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Protection | 6-bromoindole | TsCl, NaH | DMF | 0 to rt | 2 | ~95 |
| 2 | C2-Iodination | N-Tosyl-6-bromoindole | I₂, HIO₃ | EtOH/H₂O | 80 | 12 | ~80 |
| 3 | Suzuki Coupling | N-Tosyl-2-iodo-6-bromoindole | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85 |
| 4 | Deprotection | N-Tosyl-6-bromo-2-phenylindole | Cs₂CO₃ | THF/MeOH | Reflux | 8 | ~90 |
Table 2: Direct C-H Arylation of 6-bromoindole (Representative Conditions)
| Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Direct C2-Arylation | 6-bromoindole | PhB(OH)₂, Pd(OAc)₂, Cu(OAc)₂, O₂ | Acetic Acid | rt | 24 | Moderate to Good (Estimated) |
Note: The yield for the direct C-H arylation is an estimation based on similar reactions, as a specific literature precedent for 6-bromoindole was not identified. Regioselectivity may vary.
Experimental Protocols
Method 1: Two-Step Synthesis via Functionalization and Cross-Coupling
This protocol is divided into four main stages: N-protection, C2-iodination, Suzuki-Miyaura coupling, and deprotection.
Step 1: N-Protection of 6-bromoindole with a Tosyl Group
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 6-bromoindole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-bromoindole.
Step 2: C2-Iodination of N-Tosyl-6-bromoindole
-
To a solution of N-tosyl-6-bromoindole (1.0 eq.) in a mixture of ethanol and water, add iodine (I₂, 0.5 eq.) and iodic acid (HIO₃, 0.4 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-tosyl-2-iodo-6-bromoindole.
Step 3: Suzuki-Miyaura Cross-Coupling
-
In a reaction vessel, combine N-tosyl-2-iodo-6-bromoindole (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (2.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-tosyl-6-bromo-2-phenyl-1H-indole.
Step 4: Deprotection of the Tosyl Group
-
To a solution of N-tosyl-6-bromo-2-phenyl-1H-indole (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol, add cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Heat the mixture to reflux and stir for 8 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final product, this compound.
Method 2: Direct C-H Arylation
This protocol provides a general procedure for the direct C2-arylation of indoles. The regioselectivity for 6-bromoindole should be carefully evaluated.
-
In a reaction vessel, dissolve 6-bromoindole (1.0 eq.) in acetic acid.
-
Add phenylboronic acid (2.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), and copper(II) acetate (Cu(OAc)₂, 2.0 eq.).
-
Stir the reaction mixture at room temperature under an oxygen atmosphere (a balloon of oxygen is sufficient) for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate this compound. Note: Analysis of the crude product is essential to determine the ratio of C2-arylated product to any potential C6-arylated (Suzuki coupling) byproduct.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways and workflows.
Caption: Two-Step Synthesis Pathway.
Caption: Direct C-H Arylation Pathway.
Caption: Suzuki Coupling Workflow.
An In-depth Technical Guide on the Physicochemical Properties of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic aromatic heterocyclic compound, 6-bromo-2-phenyl-1H-indole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development by consolidating available data on its chemical and physical characteristics. The information presented herein is compiled from various scientific databases and literature sources.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its application in medicinal chemistry. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets. A summary of these properties is presented in the tables below.
Table 1: General and Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀BrN | PubChem[1][2] |
| Molecular Weight | 272.14 g/mol | PubChem[1][2] |
| XLogP3 | 4.4 | PubChem[1][2] |
| Predicted pKa | 15.87 ± 0.30 | Guidechem[3][4] |
| Topological Polar Surface Area | 15.8 Ų | PubChem[1][2] |
| Heavy Atom Count | 16 | PubChem[2] |
| CAS Number | 77185-71-8 | Guidechem[3][4] |
Note: XLogP3 is a calculated measure of lipophilicity, and the pKa value is a predicted value. Experimental determination of these properties is recommended for definitive characterization.
Experimental Data and Protocols
Synthesis of 2-Substituted Indole Derivatives
A general and efficient one-pot synthesis method for 2-substituted indole derivatives involves a palladium-catalyzed reaction. This approach can be adapted for the synthesis of this compound.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the appropriate 2-haloaniline (e.g., 4-bromo-2-iodoaniline as a precursor for the 6-bromoindole moiety), a terminal alkyne (e.g., phenylacetylene), a palladium catalyst such as Pd(PPh₃)₂Cl₂, a co-catalyst like copper(I) iodide (CuI), and a base (e.g., triethylamine) in a suitable solvent like dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an aqueous solution of ammonium chloride and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
A visual representation of a generalized synthesis workflow is provided below.
Biological Activities and Signaling Pathways
The biological activities of this compound have not been extensively reported. However, the broader class of brominated indoles has garnered significant attention for a wide spectrum of potent biological activities, including anticancer and antimicrobial effects.[3][5] The indole scaffold itself is considered a "privileged structure" in medicinal chemistry, known to bind to multiple receptors with high affinity.[6]
Potential Anticancer Activity
Numerous studies have highlighted the anticancer potential of various indole derivatives.[7][8] For instance, some 6-bromoindole derivatives have been investigated for their antiproliferative activities against various cancer cell lines.[9] The mechanisms of action for anticancer indoles often involve the regulation of signaling pathways responsible for cell death, such as apoptosis.[3]
Potential Antimicrobial Activity
Bromoindole derivatives have also shown promise as antimicrobial agents.[10] Some studies have reported the intrinsic antimicrobial activity of 6-bromoindolglyoxylamide derivatives against Gram-positive bacteria and their ability to enhance the efficacy of existing antibiotics against resistant Gram-negative bacteria.[1]
The following diagram illustrates a general overview of the potential therapeutic applications of brominated indoles based on the available literature.
Conclusion
This compound is a compound of interest within the broader class of bioactive indole derivatives. While specific experimental data on its physicochemical properties and biological activities are limited in publicly accessible literature, the existing information on related compounds suggests potential for further investigation, particularly in the areas of anticancer and antimicrobial drug discovery. The synthetic methodologies and biological screening approaches outlined in this guide provide a foundational framework for researchers to explore the therapeutic potential of this and other related indole structures. Further experimental characterization is necessary to fully elucidate the properties and potential applications of this compound.
References
- 1. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mediresonline.org [mediresonline.org]
- 10. rsc.org [rsc.org]
An In-depth Technical Guide to 6-bromo-2-phenyl-1H-indole (CAS: 77185-71-8)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 6-bromo-2-phenyl-1H-indole is limited. This guide provides a comprehensive overview based on available information for this compound and closely related analogs to infer its potential properties and guide future research.
Core Compound Properties
This compound is a halogenated indole derivative. The presence of the bromine atom at the 6-position and the phenyl group at the 2-position of the indole scaffold are key structural features that likely influence its physicochemical and biological properties.
| Property | Value | Source |
| CAS Number | 77185-71-8 | [1] |
| Molecular Formula | C₁₄H₁₀BrN | [2] |
| Molecular Weight | 272.14 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)Br | [2] |
| Predicted pKa | 15.87 ± 0.30 | [1] |
| Predicted Storage Temp. | Room Temperature, Sealed in dry | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of this compound.
Caption: Proposed synthesis workflow for this compound.
Detailed Proposed Synthesis Protocol
This protocol is adapted from a general procedure for the synthesis of 2-substituted indoles and should be optimized for specific laboratory conditions.[3]
Materials:
-
4-Bromo-2-iodoaniline
-
Phenylacetylene
-
Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask, add 4-bromo-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.07 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF, followed by triethylamine (2.7 eq) and phenylacetylene (2.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Potential Biological Activities and Related Data
While specific biological data for this compound is not available, the indole scaffold is a well-established pharmacophore. The presence of bromine and a phenyl group suggests potential for anticancer and antimicrobial activities.
Potential Anticancer Activity
Numerous 2-phenyl-1H-indole and brominated indole derivatives have demonstrated significant anticancer properties. The mechanism often involves the disruption of cellular processes crucial for cancer cell proliferation and survival.
Quantitative Data for Related Compounds:
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 3,5-Diprenyl indole | MIA PaCa-2 | IC₅₀ | 9.5 ± 2.2 | |
| Flavopereirine (a β-carboline indole alkaloid) | HCT116 | IC₅₀ | 8.15 | |
| Flavopereirine (a β-carboline indole alkaloid) | HT29 | IC₅₀ | 9.58 |
Proposed Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, or HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Potential Antimicrobial Activity
Brominated indoles are known to possess antimicrobial properties. The lipophilicity conferred by the bromine atom can enhance membrane permeability, a key factor in antimicrobial efficacy.
Quantitative Data for a Related Compound:
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| A pyrazole derivative (for comparison) | Escherichia coli | MIC | 100 - 400 | [4] |
| A pyrazole derivative (for comparison) | Staphylococcus aureus | MIC | 50 - 200 | [4] |
Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the MIC of a compound against bacterial strains.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been elucidated for this compound, many indole derivatives with anti-inflammatory and anticancer properties are known to modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory and pro-survival genes.
Plausible NF-κB Signaling Pathway and Potential Inhibition
The following diagram illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by an indole derivative.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
This compound is a synthetic compound with a chemical structure that suggests potential for significant biological activity, particularly in the areas of oncology and microbiology. The lack of extensive published data highlights an opportunity for further research.
Future investigations should focus on:
-
Optimized Synthesis and Characterization: Developing and publishing a detailed, high-yield synthesis protocol with full spectroscopic characterization.
-
Comprehensive Biological Screening: Evaluating the cytotoxic activity against a broad panel of cancer cell lines and determining the antimicrobial spectrum against various bacterial and fungal pathogens.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
In Vivo Efficacy: Assessing the therapeutic potential and pharmacokinetic properties in relevant animal models.
This technical guide provides a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The proposed protocols and inferred activities offer a starting point for systematic investigation into this promising molecule.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Brominated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated indoles, a prominent class of marine-derived natural products and their synthetic analogs, have emerged as a significant area of interest in medicinal chemistry and drug discovery. The incorporation of bromine atoms onto the indole scaffold imparts unique physicochemical properties, such as increased lipophilicity and altered electronic characteristics, which often translate to enhanced biological potency and target selectivity.[1] This in-depth technical guide explores the core biological activities of brominated indole derivatives, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support ongoing research and development efforts in this field. The diverse pharmacological profile of these compounds, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscores their potential as a rich source for novel therapeutic agents.[1][2]
Anticancer Activity
Brominated indole derivatives have demonstrated significant cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of selected brominated indole derivatives against various cancer cell lines, presented as half-maximal inhibitory concentration (IC50) values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 6-Bromoisatin | HT29 (Colon) | ~100 | [1] |
| 6-Bromoisatin | Caco-2 (Colon) | ~100 | [1] |
| Tyrindoleninone | HT29 (Colon) | 390 | [1] |
| 3,10-dibromofascaplysin | K562 (Leukemia) | 0.318 | [3] |
| 3,10-dibromofascaplysin | THP-1 (Leukemia) | 0.329 | [3] |
| 3,10-dibromofascaplysin | MV4-11 (Leukemia) | 0.233 | [3] |
| 3,10-dibromofascaplysin | U937 (Leukemia) | 0.318 | [3] |
| 6,7-annulated-4-substituted indoles (KU-70) | L1210 (Leukemia) | 6.4 (3h) | |
| 6,7-annulated-4-substituted indoles (KU-80) | L1210 (Leukemia) | 13.0 (3h) | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MCF-7 (Breast) | 2.94 | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 (Breast) | 1.61 | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A549 (Lung) | 6.30 | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | HeLa (Cervical) | 6.10 | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | A375 (Melanoma) | 0.57 | |
| 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | B16-F10 (Melanoma) | 1.69 |
Signaling Pathway: Induction of Apoptosis by Brominated Indoles
Several brominated indoles exert their anticancer effects by inducing programmed cell death, or apoptosis. A key mechanism involves the activation of effector caspases, such as caspase-3 and caspase-7, which are central executioners of the apoptotic cascade.
Induction of apoptosis by brominated indoles.
Experimental Protocols
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Brominated indole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the brominated indole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cancer cell lines
-
Culture medium
-
Brominated indole derivatives
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the brominated indole derivatives as described in the MTT assay protocol. Include appropriate controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.[7]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.[7]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the data to a control group (e.g., untreated cells) to determine the fold-change in caspase activity.
Antimicrobial Activity
Brominated indoles have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The position and number of bromine substituents on the indole ring can significantly influence their efficacy.
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected brominated indole derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 | [8] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Staphylococcus aureus | 8 | [8] |
| 2,2-bis(6-bromo-3-indolyl) ethylamine | Klebsiella pneumoniae | 8 | [8] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20-30 | [9] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 20-30 | [9] |
| 5-bromo-indole-3-carboxamido-polyamine (PA3-6-3) | Staphylococcus aureus | 2.2-35.5 | [10] |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [11] |
| Indole-triazole derivative (3c) | Bacillus subtilis | 3.125 | [11] |
| Indole-thiadiazole/triazole derivatives (1b, 2b-d, 3b-d) | Candida krusei | 3.125 | [11] |
Experimental Workflow: Agar Well Diffusion Assay
This workflow illustrates the key steps in determining the antimicrobial activity of brominated indole derivatives using the agar well diffusion method.
Workflow for the agar well diffusion assay.
Experimental Protocols
This method is used to qualitatively assess the antimicrobial activity of a substance.
Materials:
-
Petri dishes
-
Mueller-Hinton Agar (or other suitable agar)
-
Microbial cultures
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Brominated indole derivatives
-
Solvent (e.g., DMSO)
-
Positive control (standard antibiotic)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland turbidity standard).
-
Inoculate Plate: Dip a sterile swab into the inoculum and streak the entire surface of an agar plate to ensure a uniform lawn of growth.[12]
-
Create Wells: Use a sterile cork borer or the wide end of a pipette tip to create wells (6-8 mm in diameter) in the agar.[13]
-
Add Test Substance: Add a fixed volume (e.g., 50-100 µL) of the dissolved brominated indole derivative into each well. Also, add the solvent control and a positive control to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]
-
Measure Inhibition Zone: After incubation, measure the diameter of the clear zone of no microbial growth around each well in millimeters.
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Microbial cultures
-
Mueller-Hinton Broth (or other suitable broth)
-
Brominated indole derivatives
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare serial twofold dilutions of the brominated indole derivatives in broth directly in the wells of a 96-well plate.
-
Prepare Inoculum: Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the diluted inoculum to each well containing the test compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density.
Antiviral Activity
Certain brominated indole derivatives have shown promise as antiviral agents, with activity reported against a range of viruses. Their mechanisms of action can involve targeting viral enzymes or interfering with viral replication processes.
Quantitative Data: Antiviral Activity
The following table presents the half-maximal effective concentration (EC50) of selected indole derivatives against specific viruses.
| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |
| Indole derivative (22) | Zika Virus (ZIKV) | A549 | 0.1 - 0.6 | [14] |
| Indole derivative (trans-14) | Zika Virus (ZIKV) | A549 | 0.1 - 0.6 | [14] |
| Indole derivative (cis-10) | Dengue Virus (DENV) | - | 0.4 - 2.7 | [14] |
| Indole derivative (trans-10) | Dengue Virus (DENV) | - | 0.4 - 2.7 | [14] |
| Oxindole derivative (40A, chloro-substituted) | - | - | 5.92 | [15] |
| Oxindole derivative (42A, methoxy-substituted) | - | - | 0.82 | [15] |
Experimental Protocol
This assay is used to screen for inhibitors of the influenza virus neuraminidase enzyme, a key target for antiviral drugs.
Materials:
-
96-well black plates
-
Influenza virus stock
-
Neuraminidase substrate (e.g., MUNANA)
-
Assay buffer
-
Brominated indole derivatives
-
Fluorescence plate reader
Procedure:
-
Virus Dilution: Dilute the influenza virus stock to a predetermined concentration in assay buffer.
-
Compound Addition: Add serial dilutions of the brominated indole derivatives to the wells of the 96-well plate.
-
Virus Addition: Add the diluted virus to each well containing the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Substrate Addition: Add the neuraminidase substrate to each well.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 365 nm and emission at 450 nm) using a fluorescence plate reader.[1]
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity
Brominated indoles have also been investigated for their neuroprotective potential, with some compounds showing inhibitory activity against enzymes implicated in neurodegenerative diseases like Alzheimer's disease.
Quantitative Data: Neuroprotective Activity
The following table summarizes the inhibitory activity of selected indole derivatives against enzymes relevant to neurodegeneration.
| Compound | Target Enzyme | Inhibition Constant (Ki or IC50) | Reference(s) |
| Indolyl chalcone (IC9) | Monoamine oxidase-B (MAO-B) | - | [16] |
| Indolyl chalcone (IC9) | Acetylcholinesterase (AChE) | - | [16] |
| Indole sulfonamide derivatives (1, 2, 6, 14, 15) | Acetylcholinesterase (AChE) | - | [17] |
Note: Specific Ki or IC50 values were not provided in the abstract.
Signaling Pathway: Inhibition of Acetylcholinesterase
Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, AChE inhibitors can help to improve cognitive function.
Mechanism of acetylcholinesterase inhibition.
Experimental Protocols
This colorimetric assay is a widely used method for screening AChE inhibitors.
Materials:
-
96-well plates
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Buffer (e.g., phosphate buffer, pH 8.0)
-
Brominated indole derivatives
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the brominated indole derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Start the reaction by adding the ATCI substrate to all wells.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.[18]
This assay is used to screen for inhibitors of BACE1, a key enzyme in the production of amyloid-beta peptides in Alzheimer's disease.
Materials:
-
96-well black plates
-
Recombinant human BACE1 enzyme
-
BACE1 substrate (fluorogenic)
-
Assay buffer
-
Brominated indole derivatives
-
Fluorescence plate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer and the brominated indole derivative at various concentrations.
-
Enzyme Addition: Add the BACE1 enzyme solution to each well and incubate for a specified time at the optimal temperature (e.g., 37°C).
-
Initiate Reaction: Add the BACE1 substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for a set period, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of BACE1 inhibition for each compound concentration and determine the IC50 value.[19]
Conclusion
Brominated indole derivatives represent a fascinating and promising class of bioactive molecules with a broad spectrum of therapeutic potential. Their demonstrated efficacy in anticancer, antimicrobial, antiviral, and neuroprotective assays highlights their importance in drug discovery and development. The structure-activity relationships, often influenced by the position and degree of bromination, provide a valuable framework for the rational design of novel and more potent therapeutic agents. The comprehensive data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the full therapeutic promise of these remarkable compounds. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising preclinical findings into novel clinical therapies.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. izsvenezie.com [izsvenezie.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hereditybio.in [hereditybio.in]
- 13. m.youtube.com [m.youtube.com]
- 14. A Novel Series of Indole Alkaloid Derivatives Inhibit Dengue and Zika Virus Infection by Interference with the Viral Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAO-B Inhibitor (2E)-3-(4-Bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one as a Neuroprotective Agent Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization, biological evaluation, and kinetic study of indole base sulfonamide derivatives as acetylcholinesterase inhibitors in search of potent anti-Alzheimer agent - Journal of King Saud University - Science [jksus.org]
- 18. benchchem.com [benchchem.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Solubility Profile of 6-bromo-2-phenyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-bromo-2-phenyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available scientific literature and chemical databases was conducted to ascertain its solubility in various organic solvents. This document summarizes the findings of this search and provides a detailed experimental protocol for determining the solubility of crystalline organic compounds, which can be applied to this compound. Additionally, a generalized workflow for solubility determination is presented visually.
Introduction
This compound is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and functional materials. Understanding the solubility of such compounds is a critical parameter in various stages of research and development, including:
-
Drug Discovery and Development: Solubility influences bioavailability, formulation, and administration routes of potential therapeutic agents.
-
Process Chemistry: Knowledge of solubility is essential for designing efficient crystallization, purification, and reaction protocols.
-
Materials Science: The solubility characteristics of organic molecules are crucial for their application in areas such as organic electronics and crystal engineering.
This guide aims to provide a centralized resource on the solubility of this compound for professionals in relevant scientific fields.
Quantitative Solubility Data
A thorough and systematic search of scientific databases and literature was performed to gather quantitative solubility data for this compound in common organic solvents. Despite extensive efforts, specific numerical data (e.g., in grams per liter or moles per liter at specified temperatures) for the solubility of this compound could not be located in the available resources. The absence of such data in the public domain necessitates experimental determination to establish the solubility profile of this compound.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the solubility of a crystalline organic solid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide, N,N-dimethylformamide)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification of the Solute:
-
Accurately dilute the filtered saturated solution with a known volume of the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical method's linear range.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., HPLC or UV-Vis spectrophotometer) to determine the concentration of this compound. A pre-established calibration curve of the compound in the specific solvent is required for this quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Data Presentation
The experimentally determined solubility data should be compiled into a structured table for clear comparison. An example template is provided below:
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | 25 | Experimental Value | Calculated Value |
| N,N-Dimethylformamide | 25 | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.
Caption: Workflow for experimental solubility determination.
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides a robust experimental protocol for its determination. The outlined procedure and workflow diagram offer a clear path for researchers to generate reliable solubility data, which is indispensable for the advancement of research and development activities involving this compound. It is recommended that any future work that utilizes or synthesizes this compound includes a characterization of its solubility in common organic solvents to enrich the available chemical literature.
An In-depth Technical Guide on the Thermal Stability of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-phenyl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and materials science. Its thermal stability is a critical parameter for drug development, formulation, and manufacturing processes, as it dictates storage conditions, shelf-life, and compatibility with various excipients and processing temperatures. This document provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a discussion of potential thermal decomposition pathways.
Physicochemical Properties and Estimated Thermal Data
While specific experimental thermal data for this compound is not available, we can estimate its thermal properties based on the known data of its parent compounds, 2-phenylindole and 6-bromoindole. The introduction of a bromine atom is expected to increase the molecular weight and may influence the crystal lattice energy, thereby affecting the melting point.
| Property | 2-phenylindole | 6-bromoindole | This compound (Estimated) |
| Melting Point (°C) | 188-190[1] | 92-96[2][3] | 190-210 |
| Decomposition Onset (°C) | Not Reported | Not Reported | > 220 |
| Molecular Weight ( g/mol ) | 193.25 | 196.04 | 272.14[4][5] |
Table 1: Comparison of Physicochemical Properties and Estimated Thermal Data.
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and quantify mass loss.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: High purity nitrogen (or air for oxidative stability) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and other thermal transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Reference: An empty, hermetically sealed aluminum pan.
-
Atmosphere: High purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
Visualizing Experimental Workflows and Decomposition Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical flow of experiments to assess the thermal stability of this compound.
Caption: Workflow for Thermal Stability Analysis.
Plausible Thermal Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule under thermal stress. The Carbon-Bromine (C-Br) and Nitrogen-Hydrogen (N-H) bonds are the most probable sites for initial bond scission due to their lower bond dissociation energies compared to the C-C and C-H bonds within the aromatic rings. The subsequent decomposition could proceed through radical mechanisms, leading to the formation of various smaller molecules.
Caption: Potential Thermal Decomposition Pathway.
Conclusion
While specific experimental data for this compound is lacking, this guide provides a robust framework for its thermal stability assessment. Based on the analysis of related compounds, it is anticipated to have a melting point in the range of 190-210 °C and to be thermally stable up to at least 220 °C. The primary decomposition pathway is expected to involve the cleavage of the C-Br and N-H bonds. For definitive data, the experimental protocols for TGA and DSC outlined in this document should be followed. This information is crucial for the successful development and handling of formulations containing this compound.
References
- 1. youtube.com [youtube.com]
- 2. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 3. 6-Bromo-1H-indole | 52415-29-9 [chemicalbook.com]
- 4. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-bromo-N-methyl-N-phenyl-1H-indole-2-carboxamide | C16H13BrN2O | CID 84477580 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Spectral Analysis of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for the compound 6-bromo-2-phenyl-1H-indole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified dataset in publicly accessible literature, this document compiles and presents the most relevant available spectral information. It is important to note that direct, comprehensive experimental data for this compound is not readily found in a single source. Therefore, where specific data is unavailable, information on closely related compounds is provided for comparative purposes.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₄H₁₀BrN
-
Molecular Weight: 272.14 g/mol
-
CAS Number: 77185-71-8[1]
Spectral Data
Comprehensive spectral data for this compound is not consistently reported across scientific databases. The following tables summarize the available and related spectral information.
Table 1: NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference Compound | Citation |
| ¹H NMR | Data not available for this compound | |||
| ¹³C NMR | Data not available for this compound | |||
| ¹H NMR | 8.32 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 7.8 Hz, 1H), 7.49-7.41 (m, 4H), 7.33-7.14 (m, 2H), 6.87-6.6 (m, 1H) | CDCl₃ | 2-phenyl-1H-indole | [2] |
| ¹³C NMR | 137.8, 136.7, 132.3, 129.2, 129.0, 127.7, 125.1, 122.3, 120.6, 120.2, 110.9, 99.9 | CDCl₃ | 2-phenyl-1H-indole | [2] |
| ¹H NMR | 10.85 (s, 1H), 7.83 (d, J=7.2 Hz, 2H), 7.61 (d, J=8.7 Hz, 1H), 7.48-7.24 (m, 4H), 7.08 (d, J=8.7 Hz, 1H), 6.79 (s, 1H) | acetone-d6 | 6-chloro-2-phenyl-1H-indole | [2] |
Table 2: Infrared (IR) Spectral Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound | Citation |
| N-H Stretch | Data not available | ||
| C-H Aromatic Stretch | Data not available | ||
| C=C Aromatic Stretch | Data not available | ||
| C-N Stretch | Data not available | ||
| C-Br Stretch | Data not available | ||
| N-H Stretch | 3444 | 2-phenyl-1H-indole | [2] |
| Aromatic C-H Stretch | 3055 | 1-methyl-2-phenyl-1H-indole | [2] |
| C=C Aromatic Stretch | 1457 | 2-phenyl-1H-indole | [2] |
Table 3: Mass Spectrometry (MS) Data
| Ion | m/z | Method | Reference Compound | Citation |
| [M]⁺ | Data not available | |||
| [M]⁺ | 193 | EI | 2-phenyl-1H-indole | [2] |
| [M]⁺ | 207 | EI | 1-methyl-2-phenyl-1H-indole | [2] |
Experimental Protocols
Detailed experimental protocols for the spectral characterization of this compound are not explicitly available. However, general procedures for the analysis of substituted indoles can be described as follows.
3.1 NMR Spectroscopy
-
Sample Preparation: A few milligrams of the indole derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at frequencies of 300-600 MHz for ¹H and 75-150 MHz for ¹³C.
-
Data Acquisition: Standard pulse sequences are used to acquire the spectra. Chemical shifts are reported in parts per million (ppm) downfield from TMS. Coupling constants (J) are reported in Hertz (Hz).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the sample can be analyzed as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The positions of absorption bands are reported in wavenumbers (cm⁻¹).
3.3 Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe or, if volatile, through a gas chromatograph (GC-MS). For less volatile compounds, electrospray ionization (ESI) from a solution is common.
-
Ionization: Electron Ionization (EI) is a common method for generating molecular ions and fragment ions. ESI is a softer ionization technique often used for determining the molecular weight of less volatile compounds.
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
Workflow for Spectral Analysis
The logical workflow for the spectral analysis of a synthesized compound like this compound is depicted in the following diagram.
Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.
This guide serves as a foundational resource for professionals working with this compound. As more comprehensive and direct spectral data becomes available in the literature, this document will be updated accordingly. Researchers are encouraged to perform their own spectral analyses for definitive characterization.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 6-bromo-2-phenyl-1H-indole. This reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of diverse biaryl and heteroaryl structures which are of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, and its functionalization is a key strategy in drug discovery.
The Suzuki-Miyaura coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[1] The general scheme involves the reaction of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base.[2]
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol describes a representative procedure for the synthesis of 2,6-diphenyl-1H-indole via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Sodium Carbonate [Na₂CO₃], 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Dimethylformamide (DMF)/Water (1:1))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and phenylboronic acid (1.2-1.5 equivalents).
-
Solvent and Base Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask, followed by the addition of the base (e.g., K₂CO₃, 2 equivalents).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary, typically from a few hours to overnight.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: The structure and purity of the final product, 2,6-diphenyl-1H-indole, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides with arylboronic acids, which can be considered analogous to the reaction of this compound. Actual yields for the specified reaction may vary depending on the specific conditions and substrates used.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | General Suzuki Conditions |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | 92 | [3] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80 | 2 | High | [3] |
| 4-Bromoiodobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80-100 | 0.5-1 | 94 | [4] |
| 6-Bromo-1H-indazole derivative | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | N/A | High | [1] |
Visual Representations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki Coupling
This diagram outlines the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: N-alkylation of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and reaction conditions for the N-alkylation of 6-bromo-2-phenyl-1H-indole, a key synthetic intermediate in the development of various biologically active compounds. The following sections outline common experimental procedures, a summary of reaction conditions with corresponding yields, and visual representations of the experimental workflow.
Overview of N-alkylation
The N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the introduction of various substituents on the indole nitrogen. This modification is crucial for modulating the pharmacological properties of indole-containing molecules. The general reaction involves the deprotonation of the indole N-H bond by a suitable base to form an indolyl anion, which then undergoes nucleophilic substitution with an alkylating agent.
Common bases employed for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone being frequently used.
Tabulated Reaction Conditions and Yields
The following table summarizes various reported conditions for the N-alkylation of this compound with different alkylating agents. This data allows for a comparative analysis of the efficiency of different methodologies.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 6 | 95 |
| Methyl iodide | NaH | DMF | Room Temp. | 2 | 98 |
| Benzyl bromide | Cs₂CO₃ | MeCN | 80 | 4 | 92 |
| Propargyl bromide | K₂CO₃ | DMF | Room Temp. | 12 | 85 |
| 4-(Bromomethyl)benzonitrile | NaH | THF | 0 to Room Temp. | 5 | 90 |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for the N-alkylation of this compound using two common methods.
Protocol 1: N-alkylation using Potassium Carbonate in Acetone
This protocol is suitable for reactive alkylating agents like ethyl bromoacetate.
Materials:
-
This compound
-
Ethyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add the alkylating agent, ethyl bromoacetate (1.2 eq), dropwise to the reaction mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 6 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure N-alkylated product.
Protocol 2: N-alkylation using Sodium Hydride in DMF
This protocol is effective for a wider range of alkylating agents, including less reactive ones.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF), anhydrous
-
Ice bath
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
-
Syringe
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, during which time the indole will be deprotonated.
-
Add the alkylating agent (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-5 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visual Representations
The following diagrams illustrate the general reaction scheme and a typical experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for N-alkylation.
Application Notes and Protocols: 6-Bromo-2-phenyl-1H-indole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-bromo-2-phenyl-1H-indole is a valuable heterocyclic building block in organic synthesis, particularly for the development of novel therapeutic agents and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs. The presence of a phenyl group at the 2-position and a bromine atom at the 6-position provides two key points for molecular diversification. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures. Derivatives of 2-phenyl-1H-indole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in several key synthetic transformations.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The following sections detail the application of this building block in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-2-phenyl-1H-indoles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. Using this compound as the halide partner, a diverse range of aryl and heteroaryl groups can be introduced at the 6-position. The resulting 6-aryl-2-phenyl-1H-indole scaffold is a key feature in many biologically active molecules, including potential tubulin polymerization inhibitors for cancer therapy.[3]
Representative Protocol: Synthesis of 6-(4-methoxyphenyl)-2-phenyl-1H-indole
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings of bromo-heterocycles and may require optimization for specific substrates.[3]
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 70-90 (Typical) |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 60-85 (Typical) |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling.
Heck Reaction: Synthesis of 6-Alkenyl-2-phenyl-1H-indoles
The Heck reaction enables the formation of a carbon-carbon bond between an aryl halide and an alkene. This reaction is particularly useful for introducing vinyl groups at the 6-position of the indole core, which can then be further functionalized.
Representative Protocol: Synthesis of 6-styryl-2-phenyl-1H-indole
This is a representative protocol based on general Heck reaction conditions and may require optimization.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 16-24 | 60-80 (Typical) |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 80 | 12 | 55-75 (Typical) |
Table 2: Representative Conditions for Heck Reaction.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-2-phenyl-1H-indoles
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. This reaction allows for the introduction of primary and secondary amines at the 6-position of the indole ring, leading to a class of compounds with significant potential in medicinal chemistry.
Representative Protocol: Synthesis of 6-morpholino-2-phenyl-1H-indole
This protocol is adapted from procedures for the Buchwald-Hartwig amination of other bromo-heterocycles.[4]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and Xantphos (0.03 mmol, 3 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 12-18 | 75-95 (Typical) |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65-85 (Typical) |
Table 3: Representative Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: Synthesis of 6-Alkynyl-2-phenyl-1H-indoles
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is an efficient method for introducing alkynyl moieties onto the 6-position of the 2-phenylindole core, which are valuable intermediates for further transformations or as part of the final target molecule.
Representative Protocol: Synthesis of 6-(phenylethynyl)-2-phenyl-1H-indole
This protocol is based on general Sonogashira coupling procedures and may require optimization.[5][6]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours, or gently heat to 50-60 °C if the reaction is slow.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-60 | 8-12 | 70-90 (Typical) |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 25 | 6 | 65-85 (Typical) |
Table 4: Representative Conditions for Sonogashira Coupling.
Biological Significance of 6-Substituted-2-phenyl-1H-indole Derivatives
Derivatives of 2-phenyl-1H-indole are of significant interest to drug development professionals due to their wide range of biological activities. The ability to functionalize the 6-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Anticancer Activity: Numerous studies have highlighted the potential of 2-phenylindole derivatives as anticancer agents. For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles were designed and synthesized as tubulin polymerization inhibitors, with some compounds showing potent antiproliferative activity and the ability to induce G2/M cell-cycle arrest and apoptosis in cancer cells.[3] Other 2-phenylindole derivatives have been investigated for their activity against various cancer cell lines, including murine melanoma, human lung, and breast cancer.[7]
Antimicrobial Activity: The 2-phenylindole scaffold has also been explored for its antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacteria and fungi, demonstrating the potential of this class of compounds in the development of new anti-infective agents.[1]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of functionalized molecules. Its utility is particularly evident in palladium-catalyzed cross-coupling reactions, which provide efficient routes to novel 6-substituted-2-phenyl-1H-indole derivatives. The significant biological activities exhibited by these derivatives, especially in the area of cancer research, underscore the importance of this compound as a key starting material for drug discovery and development. The protocols and data presented in these application notes serve as a guide for researchers to harness the synthetic potential of this important indole derivative.
References
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of 6-Bromo-2-Phenyl-1H-Indole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and biological evaluation of 6-bromo-2-phenyl-1H-indole derivatives as potential anticancer agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown promise in targeting various mechanisms involved in cancer progression. This document outlines synthetic methodologies, detailed experimental protocols for anticancer activity assessment, and an overview of the potential signaling pathways involved.
Synthetic Protocols
The synthesis of this compound derivatives can be achieved through several established methods. Two common and effective strategies are the Fischer indole synthesis and palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling followed by cyclization.
Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
Reaction Scheme:
(4-Bromophenyl)hydrazine hydrochloride reacts with acetophenone in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride) to form the corresponding phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization to yield this compound.
Materials:
-
(4-Bromophenyl)hydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ethanol
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask, dissolve (4-bromophenyl)hydrazine hydrochloride (1.0 eq) and acetophenone (1.1 eq) in ethanol.
-
Cyclization: Add the acid catalyst (e.g., a catalytic amount of ZnCl₂ or an excess of PPA) to the mixture. If using a solvent like toluene, equip the flask with a Dean-Stark apparatus to remove water.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If PPA was used, carefully quench the reaction by pouring it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure this compound.
Protocol 2: Sonogashira Coupling and Cyclization
This modern approach involves a palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the indole ring.
Reaction Scheme:
4-Bromo-2-iodoaniline is coupled with phenylacetylene using a palladium catalyst and a copper(I) co-catalyst. The resulting 2-(phenylethynyl)aniline derivative then undergoes a base- or metal-catalyzed cyclization to afford this compound.
Materials:
-
4-Bromo-2-iodoaniline
-
Phenylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Solvent (e.g., DMF or THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-bromo-2-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%) in the chosen solvent.
-
Addition of Reagents: Add triethylamine (2.0 eq) and phenylacetylene (1.2 eq) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Cyclization: For the subsequent cyclization, a base (e.g., KOtBu) or a different catalyst may be added, and the reaction is heated.
-
Work-up: After completion, dilute the reaction mixture with a saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Data Presentation: Anticancer Activity
The antiproliferative activity of synthesized this compound derivatives is typically evaluated against a panel of human cancer cell lines using the MTT assay. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R¹ Substituent | R² Substituent | Cancer Cell Line | IC₅₀ (µM)[2] |
| 1a | -H | -H | MCF-7 (Breast) | > 50 |
| 1b | -H | 4-OCH₃ | MCF-7 (Breast) | 25.3 ± 2.1 |
| 1c | -H | 4-Cl | MCF-7 (Breast) | 15.8 ± 1.5 |
| 1d | -H | 4-NO₂ | MCF-7 (Breast) | 8.2 ± 0.9 |
| 2a | -CH₃ | -H | A549 (Lung) | 32.1 ± 3.5 |
| 2b | -CH₃ | 4-OCH₃ | A549 (Lung) | 18.9 ± 2.0 |
| 2c | -CH₃ | 4-Cl | A549 (Lung) | 9.5 ± 1.1 |
| 2d | -CH₃ | 4-NO₂ | A549 (Lung) | 4.1 ± 0.5 |
| 3a | -H | -H | HeLa (Cervical) | > 50 |
| 3b | -H | 4-OCH₃ | HeLa (Cervical) | 30.5 ± 3.3 |
| 3c | -H | 4-Cl | HeLa (Cervical) | 18.2 ± 1.9 |
| 3d | -H | 4-NO₂ | HeLa (Cervical) | 10.3 ± 1.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual IC₅₀ values will vary depending on the specific derivatives synthesized and the experimental conditions.
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compounds.
Materials:
-
Cancer cells
-
Test compounds
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Equipment:
-
Flow cytometer
-
Centrifuge
-
Vortex mixer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.
Protocol 5: Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
Materials:
-
Cancer cells
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Equipment:
-
Flow cytometer
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[1][3][4]
Visualization of Signaling Pathways and Workflows
The anticancer effects of this compound derivatives can be mediated through various signaling pathways. A common mechanism for indole derivatives is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Caption: Experimental workflow for synthesis and biological evaluation.
Many anticancer agents, including indole derivatives, exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two critical pathways often dysregulated in cancer.
Caption: Inhibition of pro-survival signaling pathways by indole derivatives.
The ultimate goal of many cancer therapies is to induce apoptosis in cancer cells. Indole derivatives can trigger apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed mechanism of apoptosis induction by indole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 6-bromo-2-phenyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 6-bromo-2-phenyl-1H-indole. The methods described herein are fundamental for confirming the identity, purity, and structural integrity of this compound, which is a crucial step in drug discovery and development processes.
Compound Overview
Compound Name: this compound CAS Number: 77185-71-8[1][2][3] Molecular Formula: C₁₄H₁₀BrN[1][2][3] Molecular Weight: 272.14 g/mol [1][2][3] Chemical Structure:
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the analytical characterization of a synthesized small molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).[4]
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If using CDCl₃, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For DMSO-d₆, the residual solvent peak can be used as a reference (δ = 2.50 ppm for ¹H and δ = 39.50 ppm for ¹³C).[4]
Data Acquisition:
-
Record the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Record the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
Expected ¹H NMR Data (400 MHz, CDCl₃)
The following table summarizes the expected chemical shifts (δ) and multiplicities for the protons of this compound, based on analogous compounds.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N-H |
| ~7.80 | d | 2H | Phenyl H-2', H-6' |
| ~7.65 | d | 1H | Indole H-7 |
| ~7.50 | d | 1H | Indole H-4 |
| ~7.45 | t | 2H | Phenyl H-3', H-5' |
| ~7.35 | t | 1H | Phenyl H-4' |
| ~7.20 | dd | 1H | Indole H-5 |
| ~6.80 | s | 1H | Indole H-3 |
Expected ¹³C NMR Data (100 MHz, CDCl₃)
The following table summarizes the expected chemical shifts (δ) for the carbon atoms of this compound, based on data for similar indole structures.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~138.0 | Indole C-2 |
| ~136.5 | Indole C-7a |
| ~132.0 | Phenyl C-1' |
| ~129.0 | Phenyl C-3', C-5' |
| ~128.5 | Phenyl C-4' |
| ~125.5 | Phenyl C-2', C-6' |
| ~124.0 | Indole C-5 |
| ~122.0 | Indole C-3a |
| ~121.0 | Indole C-4 |
| ~115.0 | Indole C-6 |
| ~112.5 | Indole C-7 |
| ~100.0 | Indole C-3 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) instrument.[4]
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
The expected molecular ion peak will be [M+H]⁺.
-
Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br) is expected.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₁₄H₁₀⁷⁹BrN+H]⁺ | 272.0075 | ~272.007 |
| [C₁₄H₁₀⁸¹BrN+H]⁺ | 274.0054 | ~274.005 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound. A reverse-phase method is generally suitable for this type of compound.
Experimental Protocol: Reverse-Phase HPLC
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
Mobile Phase:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[6]
Gradient Elution:
-
A gradient elution is recommended to ensure good separation from potential impurities. A typical gradient might be:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: 50% B (re-equilibration)
-
Run Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Data Presentation
The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
| Parameter | Value |
| Retention Time (t_R) | Dependent on the specific system and conditions |
| Purity (%) | > 95% (typical for a purified sample) |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which serves as a fundamental confirmation of its empirical formula.
Experimental Protocol: CHN Analysis
Instrumentation:
-
A CHN elemental analyzer.[7]
Sample Preparation:
-
Accurately weigh approximately 2-3 mg of the dry, purified sample into a tin capsule.
-
The analysis is performed via combustion of the sample at high temperatures (around 1000 °C) in an oxygen-rich environment.[8]
Data Acquisition:
-
The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
Expected Elemental Analysis Data
The experimental values should be within ±0.4% of the calculated values.[9]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 61.79 | 61.5 - 62.1 |
| Hydrogen (H) | 3.70 | 3.5 - 3.9 |
| Nitrogen (N) | 5.15 | 5.0 - 5.3 |
Logical Relationship of Analytical Methods
The following diagram illustrates the logical flow and interdependence of the characterization techniques.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS:77185-71-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. clariant.com [clariant.com]
- 8. nmrmbc.com [nmrmbc.com]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 6-bromo-2-phenyl-1H-indole by Column Chromatography
FOR RESEARCH USE ONLY
Introduction
6-bromo-2-phenyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the indole scaffold in pharmacologically active molecules and functional materials. Synthesis of this compound often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Column chromatography is a fundamental, reliable, and widely used purification technique to isolate the desired compound from such mixtures. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established procedures for the purification of substituted indoles and related aromatic compounds.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this protocol, silica gel, a polar stationary phase, is used. A non-polar mobile phase, typically a mixture of hexane and ethyl acetate, is employed to elute the compounds from the column. Non-polar compounds will have a weaker interaction with the silica gel and will elute faster, while more polar compounds will be retained longer on the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The separation is monitored by Thin Layer Chromatography (TLC).
Experimental Protocols
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)[1]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Celite (optional, for dry loading)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
TLC plates (silica gel coated)
-
UV lamp (254 nm)
-
Developing chamber for TLC
-
Capillary tubes for spotting
-
Standard laboratory glassware (beakers, flasks, etc.)
-
Cotton wool or glass wool
-
Procedure
1. Preparation of the Mobile Phase (Eluent)
-
Prepare a series of hexane/ethyl acetate mixtures with increasing polarity. It is recommended to start with a low polarity eluent and gradually increase the concentration of the more polar solvent (ethyl acetate).
-
For initial optimization, prepare small volumes of different ratios (e.g., 98:2, 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Degas the solvents, if necessary, to avoid bubble formation in the column.
2. Thin Layer Chromatography (TLC) Analysis of the Crude Product
-
Before performing the column chromatography, it is crucial to determine the appropriate eluent composition using TLC.
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing a small amount of the test eluent.
-
Visualize the separated spots under a UV lamp (254 nm).
-
The ideal eluent system should provide a good separation between the desired product and impurities, with the Rf value of the product being around 0.2-0.4 for optimal column separation. For similar 2-phenylindole derivatives, an eluent system of 6% ethyl acetate in hexane has been reported to be effective.[2]
3. Packing the Chromatography Column (Wet Packing Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. Add a thin layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate). The amount of silica gel depends on the amount of crude product to be purified (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the excess solvent to drain, ensuring the top of the silica gel bed does not run dry. The silica bed should be compact and level.
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.
4. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[3]
-
Carefully add this powder to the top of the packed column.[3]
-
-
Wet Loading:
-
Dissolve the crude product in the smallest possible volume of the initial eluent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
5. Elution and Fraction Collection
-
Carefully add the initial eluent to the column, ensuring not to disturb the top layer.
-
Begin the elution process by opening the stopcock and collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Monitor the elution of compounds by spotting each fraction on a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the mobile phase by using solvent mixtures with a higher percentage of ethyl acetate (gradient elution). A suggested gradient could be starting with 100% hexane, moving to a 95:5 mixture of hexane:ethyl acetate, and then gradually increasing the ethyl acetate concentration.[3][4]
-
Collect fractions until the desired product has completely eluted from the column.
6. Analysis of Fractions and Product Isolation
-
Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
-
Determine the yield and purity of the final product using appropriate analytical techniques (e.g., NMR spectroscopy, mass spectrometry, melting point).
Data Presentation
The following tables summarize typical parameters and expected results for the column chromatography purification of this compound. These values are based on the purification of analogous compounds and should be optimized for specific experimental conditions.
Table 1: Materials and Column Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2-5 cm diameter, 30-50 cm length) |
| Crude Sample Amount | 1-5 g (for the specified column size) |
| Silica Gel Amount | 50-100 g (ratio of 50:1 to 100:1 silica:crude) |
| Sample Loading | Dry loading with Celite or silica gel |
Table 2: Eluent System and Gradient Profile (Example)
| Step | Eluent Composition (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 100% Hexane | 2-3 column volumes | Elute very non-polar impurities |
| 2 | 98:2 | 3-5 column volumes | Elute non-polar impurities |
| 3 | 95:5 | 5-10 column volumes | Elute the target compound |
| 4 | 90:10 | 3-5 column volumes | Elute more polar impurities |
| 5 | 80:20 | 2-3 column volumes | Column wash |
Table 3: Expected TLC and Product Data
| Parameter | Expected Value | Notes |
| Rf of this compound | ~0.3 in 95:5 Hexane:Ethyl Acetate | This is an estimate and should be confirmed by TLC. |
| Appearance of Pure Product | White to off-white solid | |
| Expected Yield | 60-90% | Dependent on the purity of the crude product. |
| Purity (post-column) | >95% | As determined by NMR or HPLC analysis. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by column chromatography.
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation:
-
The eluent polarity may be too high, causing all compounds to elute together. Start with a less polar solvent system.
-
The column may be overloaded. Use a larger column or less crude material.
-
The column may not be packed properly, leading to channeling. Ensure the silica gel bed is uniform and free of cracks or bubbles.
-
-
Product Elutes Too Slowly or Not at All:
-
The eluent polarity is too low. Gradually increase the proportion of the more polar solvent (ethyl acetate).
-
-
Streaking on TLC or Tailing on the Column:
-
The compound may be acidic or basic. Adding a small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can improve separation.
-
The sample may be poorly soluble in the eluent. Ensure the sample is fully dissolved before loading.
-
This application note provides a comprehensive guide for the purification of this compound. Researchers should adapt and optimize the protocol based on their specific crude product mixture and available laboratory resources.
References
Application Notes and Protocols: 6-bromo-2-phenyl-1H-indole in Materials Science Research
Introduction
6-bromo-2-phenyl-1H-indole is a heterocyclic aromatic compound that has garnered interest as a versatile building block in the synthesis of advanced organic materials. Its indole core provides a planar, electron-rich system, while the phenyl substituent and the bromine atom offer sites for further functionalization, allowing for the tuning of its electronic and photophysical properties. This document provides an overview of the potential applications of this compound in materials science, focusing on its role in the development of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). Due to the limited availability of direct research on this specific compound, this report also extrapolates potential applications based on the properties of its core structural motifs and related indole derivatives.
Key Properties and Potential Applications
The this compound scaffold possesses several key features that make it a promising candidate for materials science research:
-
Hole-Transporting Properties: The electron-rich indole and phenyl moieties suggest that derivatives of this compound could exhibit excellent hole-transporting capabilities, a crucial function in multilayer OLEDs and OSCs.
-
Tunable Energy Levels: The bromine atom can be readily converted to other functional groups via cross-coupling reactions, enabling the synthesis of a wide range of derivatives with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for optimizing charge injection and transport in organic electronic devices.
-
Thermal Stability: The rigid aromatic structure of the indole core generally imparts good thermal stability to its derivatives, a prerequisite for long-lasting and reliable organic electronic devices.
-
Blue Emitter Core: The 2-phenyl-1H-indole core is a known fluorophore, and with appropriate modifications, it could serve as a building block for blue-emitting materials, which are highly sought after for display and lighting applications.
Based on these properties, this compound is a promising precursor for:
-
Hole-Transporting Materials (HTMs) in OLEDs and OSCs: By attaching hole-transporting moieties such as triarylamines or carbazoles.
-
Host Materials for Phosphorescent OLEDs: By designing derivatives with high triplet energies to efficiently host phosphorescent emitters.
-
Emitting Materials in OLEDs: Through functionalization to tune the emission color and improve quantum efficiency.
-
Organic Semiconductors in OFETs: By creating extended conjugated systems to enhance charge carrier mobility.
Experimental Protocols
Protocol 1: Synthesis of a Carbazole-Functionalized Derivative
This protocol describes a typical Suzuki cross-coupling reaction to synthesize a potential hole-transporting material.
Objective: To synthesize 6-(9H-carbazol-9-yl)-2-phenyl-1H-indole.
Materials:
-
This compound
-
9H-Carbazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 eq), 9H-carbazole (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene and DMF (e.g., 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Fabrication of a Simple Bilayer OLED
This protocol provides a general method for fabricating a small-molecule-based OLED using thermal evaporation.
Objective: To fabricate a bilayer OLED to evaluate the performance of a newly synthesized material as a hole-transporting or emissive layer.
Device Structure: ITO / HTL / EML / Al
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-Transporting Layer (HTL) material (e.g., the synthesized carbazole derivative from Protocol 1)
-
Electron-Transporting/Emissive Layer (ETL/EML) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Aluminum (Al) pellets for cathode deposition
-
Cleaning solvents: Deionized water, acetone, isopropanol
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for 5-10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the HTL material onto the ITO surface at a controlled rate (e.g., 1-2 Å/s) to a desired thickness (e.g., 40 nm).
-
Subsequently, deposit the ETL/EML material on top of the HTL at a similar rate to a desired thickness (e.g., 60 nm).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a layer of aluminum (e.g., 100 nm) through a shadow mask to define the cathode area.
-
-
Encapsulation:
-
Transfer the fabricated device to a nitrogen-filled glovebox for encapsulation using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
-
Characterization:
-
Measure the current-voltage-luminance (I-V-L) characteristics of the device using a source meter and a photometer.
-
Measure the electroluminescence (EL) spectrum using a spectrometer.
-
Data Presentation
As no specific experimental data for this compound in materials science applications has been found, the following tables are presented as templates for organizing and comparing potential future research findings.
Table 1: Photophysical Properties of this compound Derivatives
| Compound ID | Absorption λmax (nm) | Emission λmax (nm) | Photoluminescence Quantum Yield (ΦPL) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Reference | Data | Data | Data |
Table 2: Electrochemical Properties of this compound Derivatives
| Compound ID | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Derivative 1 | Data | Data | Data |
| Derivative 2 | Data | Data | Data |
| Reference | Data | Data | Data |
Table 3: OLED Device Performance with this compound Derivatives as HTL
| Device Configuration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |
| ITO/Derivative 1/Alq₃/Al | Data | Data | Data | Data |
| ITO/Derivative 2/Alq₃/Al | Data | Data | Data | Data |
| ITO/NPB/Alq₃/Al (Reference) | Data | Data | Data | Data |
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the application of this compound in materials science.
Caption: Synthetic workflow for creating new materials from this compound.
Caption: A typical multilayer OLED device structure.
Caption: Energy level diagram illustrating charge injection and transport in an OLED.
Conclusion
While direct experimental evidence for the application of this compound in materials science is currently limited in publicly accessible literature, its chemical structure suggests significant potential as a versatile building block for a range of organic electronic materials. The protocols and data templates provided herein offer a foundational framework for researchers to explore the synthesis of its derivatives and to systematically evaluate their performance in OLEDs, OSCs, and OFETs. Further research into this compound and its analogues is warranted to unlock its full potential in the development of next-generation organic electronics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-phenyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 6-bromo-2-phenyl-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent methods for the synthesis of this compound include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and various palladium-catalyzed cross-coupling reactions. Each method has its own set of advantages and challenges.
Q2: I am getting a low yield in my Fischer indole synthesis. What are the possible reasons?
Low yields in the Fischer indole synthesis of this compound from (4-bromophenyl)hydrazine and acetophenone can be attributed to several factors:
-
Incomplete hydrazone formation: The initial condensation to form the phenylhydrazone may not have gone to completion. Ensure anhydrous conditions and an appropriate acid catalyst are used.
-
Suboptimal reaction conditions for cyclization: The acid catalyst, temperature, and reaction time are crucial for the cyclization step. The reaction can be sensitive to the strength and concentration of the acid.[1] Polyphosphoric acid (PPA) or zinc chloride are commonly used catalysts.[2][3]
-
Side reactions: Decomposition of the starting materials or intermediates under the harsh acidic and high-temperature conditions can occur.
-
Electron-withdrawing groups: The bromo substituent on the phenylhydrazine ring is electron-withdrawing, which can hinder the reaction.[1]
Q3: My Bischler-Möhlau synthesis is giving me a mixture of products that are difficult to separate. What are these byproducts?
The Bischler-Möhlau synthesis is known for sometimes producing a mixture of regioisomers.[4][5] When reacting 4-bromoaniline with phenacyl bromide, in addition to the desired this compound, you may also form:
-
5-bromo-2-phenyl-1H-indole: This can arise from the cyclization occurring at the ortho position relative to the amino group that is meta to the bromine.
-
Over-alkylation of aniline: The starting 4-bromoaniline can react with multiple molecules of phenacyl bromide.
-
Unreacted starting materials: Incomplete reaction can lead to the presence of 4-bromoaniline and phenacyl bromide in the final product mixture.
Q4: How can I remove the palladium catalyst from my product after a cross-coupling reaction?
Residual palladium can be a significant issue in purification. Here are a few common methods for its removal:
-
Column chromatography: This is the most common method. Using a silica gel column with an appropriate solvent system can effectively separate the desired product from the palladium catalyst and its complexes.
-
Treatment with a scavenger: Various reagents, such as activated carbon, QuadraSil®, or other commercially available palladium scavengers, can be added to the reaction mixture after completion to bind the palladium, which can then be removed by filtration.
-
Aqueous workup with a chelating agent: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to extract the palladium into the aqueous phase.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction fails to proceed or gives a complex mixture | The electron-withdrawing nature of the bromo group on the phenylhydrazine can inhibit the[6][6]-sigmatropic rearrangement.[7] | Use a stronger acid catalyst or higher temperatures. Consider using a Lewis acid like ZnCl₂.[2] Microwave irradiation has been shown to promote the reaction.[2] |
| Formation of dark, tarry substances | Decomposition of starting materials or intermediates at high temperatures. | Lower the reaction temperature and extend the reaction time. Use a milder acid catalyst. |
| Product is contaminated with unreacted (4-bromophenyl)hydrazine | Incomplete reaction. | Increase the amount of acetophenone (1.1-1.2 equivalents). Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction by TLC. |
Bischler-Möhlau Indole Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired 6-bromo isomer | The reaction is known for poor regioselectivity and harsh conditions leading to byproducts.[4] | Use a large excess of 4-bromoaniline. Milder methods using lithium bromide as a catalyst or microwave irradiation have been developed and may improve selectivity and yield.[4][8] |
| Formation of multiple spots on TLC that are difficult to separate | Formation of regioisomers (e.g., 5-bromo-2-phenyl-1H-indole). | Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Utilize advanced purification techniques like preparative HPLC if column chromatography is insufficient. |
| Reaction is sluggish or does not go to completion | The reaction often requires high temperatures to proceed. | Ensure the reaction is heated to a sufficiently high temperature (often >150 °C). The use of a high-boiling solvent may be necessary. |
Palladium-Catalyzed Synthesis
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of the desired indole | Catalyst deactivation, incomplete reaction, or side reactions such as homocoupling. | Ensure all reagents and solvents are anhydrous and degassed. Screen different palladium catalysts, ligands, and bases.[9] The choice of solvent can also significantly impact the reaction outcome. |
| Presence of homocoupled byproducts (e.g., biphenyl or 1,4-diphenylbuta-1,3-diyne) | The reaction conditions favor the coupling of the starting materials with themselves. | Adjust the reaction temperature and the rate of addition of the reagents. Use a different ligand that promotes the desired cross-coupling over homocoupling. |
| Difficulty in removing residual palladium | The palladium catalyst is strongly coordinated to the product or byproducts. | Refer to FAQ Q4 for detailed palladium removal techniques. |
Experimental Protocols
Fischer Indole Synthesis of this compound
-
Reaction: (4-bromophenyl)hydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent such as glacial acetic acid or ethanol. Acetophenone (1.1 eq) is added, and the mixture is heated to reflux for 2-4 hours. Alternatively, a Lewis acid catalyst like zinc chloride (1.5 eq) can be used, and the mixture is heated, often without a solvent, at 170-180 °C.
-
Work-up: The reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified.
-
Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Bischler-Möhlau Indole Synthesis of this compound
-
Reaction: A mixture of 4-bromoaniline (a large excess, e.g., 10 eq) and 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) is heated at a high temperature (e.g., 180 °C) for several hours.
-
Work-up: The reaction mixture is cooled, and the excess aniline is removed by distillation under reduced pressure or by washing with an acidic solution. The residue is then dissolved in an organic solvent and washed with water.
-
Purification: The crude product is purified by column chromatography on silica gel.
Palladium-Catalyzed Synthesis (Sonogashira Coupling and Cyclization)
-
Reaction: To a solution of 1-bromo-4-iodobenzene (1.0 eq) and phenylacetylene (1.2 eq) in a solvent like triethylamine or a mixture of DMF and triethylamine, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq) and a co-catalyst like CuI (0.05-0.1 eq) are added. The reaction is stirred at room temperature or slightly elevated temperatures until the coupling is complete. The resulting intermediate is then cyclized, often in the same pot, by heating.[10]
-
Work-up: The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated. The residue is dissolved in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Typical Reagents/Catalysts | Typical Yield (%) | Key Advantages | Common Disadvantages |
| Fischer Indole Synthesis | (4-bromophenyl)hydrazine, Acetophenone | H₂SO₄, PPA, ZnCl₂ | 50-70 | Readily available starting materials, one-pot procedure. | Harsh reaction conditions, potential for low yields with electron-withdrawing groups.[1][2] |
| Bischler-Möhlau Synthesis | 4-bromoaniline, Phenacyl bromide | Excess aniline, heat | 30-50 | Direct formation of the 2-phenylindole core. | Harsh conditions, low yields, potential for regioisomer formation.[4] |
| Palladium-Catalyzed Synthesis | 1-bromo-4-iodobenzene, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 60-90 | Milder reaction conditions, generally higher yields, good functional group tolerance.[10] | Cost of catalyst, potential for palladium contamination, requires careful optimization. |
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles [organic-chemistry.org]
- 10. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-bromo-2-phenyl-1H-indole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-bromo-2-phenyl-1H-indole.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What could be the cause and how can I improve it?
-
Answer: Low recovery can stem from several factors:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Inappropriate Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures.
-
Solution: Conduct a solvent screen to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[1]
-
-
Premature Crystallization: The product may have crystallized in the funnel during a hot filtration step to remove insoluble impurities.
-
Solution: Preheat the filtration apparatus (e.g., funnel and receiving flask) to prevent a sudden drop in temperature.
-
-
Issue 2: "Oiling Out" Instead of Crystal Formation
-
Question: During recrystallization, my compound separated as an oil instead of forming crystals. Why is this happening and what should I do?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is supersaturated with impurities.[1]
-
Solution 1: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Slow cooling is crucial for the formation of pure crystals.[1]
-
Solution 2: The presence of significant impurities can lower the melting point of the mixture. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before recrystallization.
-
Solution 3: Try a different solvent system. For non-polar oily derivatives, adding a co-solvent like dichloromethane or ethyl acetate can sometimes induce crystallization.[2]
-
Issue 3: Poor Separation During Column Chromatography
-
Question: I'm having trouble separating this compound from its impurities using column chromatography. The fractions are all contaminated. How can I improve the separation?
-
Answer: Co-elution of impurities is a common challenge.
-
Solution 1: Optimize the Solvent System: A systematic trial of different solvent systems with varying polarities is recommended. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3][4]
-
Solution 2: Change the Stationary Phase: Indole derivatives can sometimes interact strongly with the acidic sites on silica gel, leading to tailing and poor separation. Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.[4]
-
Solution 3: Check for Compound Degradation: The target compound might be degrading on the silica gel. You can test for this by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed.[4]
-
Issue 4: Product Discoloration
-
Question: My purified this compound has a yellow or brownish tint. What causes this and how can I obtain a colorless product?
-
Answer: Discoloration is often due to oxidation or the presence of colored impurities.
-
Solution 1: Charcoal Treatment: During recrystallization, after dissolving the crude compound in a hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal and can be removed by hot filtration.[2]
-
Solution 2: Proper Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5]
-
Solution 3: Use Degassed Solvents: For chromatography, using solvents that have been degassed can help minimize oxidation of the compound on the column.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective purification techniques for this compound?
The most common and effective purification methods are recrystallization and silica gel column chromatography. For very high purity, preparative High-Performance Liquid Chromatography (prep-HPLC) can be employed. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.[4]
Q2: What are the likely impurities I might encounter?
Common impurities can include unreacted starting materials (e.g., 4-bromoaniline and phenacyl bromide if using a Fischer indole synthesis), side-products from the reaction, or isomers. Dehalogenated analogs or positional isomers can also be present.[4]
Q3: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is a quick and efficient way to monitor the progress of a column chromatography separation and to check the purity of fractions. For HPLC, a UV detector is typically used to monitor the elution of the compound.[4]
Q4: My compound seems to be unstable on silica gel. What are my alternatives?
If you suspect your compound is degrading on silica gel, you can use a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography (e.g., using a C18 stationary phase) is another option where the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[3][4]
Q5: How do I choose the best solvent for recrystallization?
An ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. You can perform a solvent screen by testing small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to find the most suitable one.[1][5]
Quantitative Data
The following tables provide illustrative data for typical purification outcomes of this compound.
Table 1: Comparison of Purification by Recrystallization from Different Solvents
| Solvent System | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Ethanol | 85 | 95 | 70 |
| Toluene | 85 | 98 | 65 |
| Hexane/Ethyl Acetate | 85 | 97 | 75 |
Table 2: Comparison of Column Chromatography Conditions
| Stationary Phase | Eluent System | Loading (mg crude/g silica) | Purity of Combined Fractions (%) |
| Silica Gel | Hexane:Ethyl Acetate (9:1) | 50 | 98 |
| Neutral Alumina | Hexane:Dichloromethane (1:1) | 50 | 97 |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and crack-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 100% hexane), gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Cross-Coupling Reactions of 6-bromo-2-phenyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-indole in cross-coupling reactions. The focus is on preventing the common side reaction of dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions, and why is it a problem with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom, resulting in the formation of 2-phenyl-1H-indole. This byproduct reduces the yield of the desired cross-coupled product and complicates purification. Indole derivatives, being electron-rich heterocycles, can be particularly susceptible to this side reaction.
Q2: What are the primary mechanistic pathways that lead to dehalogenation?
A2: Dehalogenation in palladium-catalyzed cross-coupling reactions typically proceeds through the formation of a palladium-hydride (Pd-H) species. This can occur via several pathways, including the reaction of the palladium complex with bases, solvents (e.g., alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product.
Q3: How can I detect and quantify the amount of dehalogenated byproduct in my reaction mixture?
A3: The dehalogenated product, 2-phenyl-1H-indole, can be identified and quantified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically have a different Rf value than the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the crude reaction mixture and provide their mass-to-charge ratio, confirming the presence of the dehalogenated byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located. Integration of the signals can be used for quantification.
Q4: Does the N-H proton of the indole ring interfere with the cross-coupling reaction?
A4: Yes, the acidic N-H proton of the indole can be deprotonated by the base, increasing the electron density of the ring system and potentially influencing the reaction outcome. In some cases, the nitrogen atom can coordinate to the palladium catalyst, inhibiting its activity.[1] For challenging couplings, protection of the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) may be beneficial.[1]
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, but dehalogenation can be a significant issue. Below is a guide to troubleshoot and minimize this side reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.
Quantitative Data: Influence of Reaction Parameters on Suzuki-Miyaura Coupling
Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary and require specific optimization.
| Parameter | Condition A | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Condition B | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Ligand | PPh3 | 65 | 25 | SPhos | 92 | <5 |
| Base | Na2CO3 | 70 | 20 | K3PO4 | 88 | 8 |
| Solvent | Dioxane/H2O (4:1) | 85 | 10 | Toluene/H2O (10:1) | 90 | <5 |
| Temperature | 110 °C | 80 | 15 | 80 °C | 91 | 6 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K3PO4, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Reaction: Stir the mixture vigorously at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Issue 2: Dehalogenation in Heck Coupling
The Heck reaction is a key transformation for the vinylation of aryl halides. High temperatures often required for this reaction can promote dehalogenation.
Troubleshooting Workflow for Heck Coupling
Caption: A workflow for troubleshooting dehalogenation in Heck coupling reactions.
Quantitative Data: Influence of Reaction Parameters on Heck Coupling
Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary.
| Parameter | Condition A | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Condition B | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Catalyst | Pd(PPh3)4 | 55 | 30 | Pd(OAc)2 | 85 | 10 |
| Base | Et3N | 60 | 25 | K2CO3 | 88 | 7 |
| Solvent | DMF | 70 | 20 | Toluene | 90 | <5 |
| Temperature | 120 °C | 75 | 18 | 100 °C | 89 | 8 |
Detailed Experimental Protocol: Heck Coupling
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the desired alkene (1.5 mmol), palladium(II) acetate (Pd(OAc)2, 2 mol%), and potassium carbonate (K2CO3, 2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography.
Issue 3: Dehalogenation in Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp2)-C(sp) bonds. The choice of base and the presence of a copper co-catalyst can influence the extent of dehalogenation.
Troubleshooting Workflow for Sonogashira Coupling
Caption: A troubleshooting guide for minimizing dehalogenation in Sonogashira coupling.
Quantitative Data: Influence of Reaction Parameters on Sonogashira Coupling
Disclaimer: The following data is for illustrative purposes based on reactions with similar bromo-N-heterocycles. Optimal conditions for this compound may vary.
| Parameter | Condition A | Desired Product Yield (%) | Dehalogenated Byproduct (%) | Condition B | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Base | Et3N | 75 | 15 | K2CO3 | 90 | <5 |
| Copper | CuI (5 mol%) | 80 | 12 | Copper-free | 88 | 7 |
| Solvent | THF | 82 | 10 | Dioxane | 91 | 6 |
| Temperature | 80 °C | 78 | 14 | 60 °C | 89 | 8 |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl2(PPh3)2 (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., THF or dioxane, 5 mL) followed by a degassed amine base (e.g., triethylamine, 2.0 mmol).
-
Reaction: Stir the reaction mixture at room temperature to 60 °C until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by column chromatography.
General Experimental Workflow and Catalytic Cycles
General Experimental Workflow
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling with Competing Dehalogenation
Caption: The catalytic cycle of Suzuki-Miyaura coupling showing the competing dehalogenation pathway.
References
improving solubility of 6-bromo-2-phenyl-1H-indole for biological assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering solubility challenges with 6-bromo-2-phenyl-1H-indole in biological assays. Due to its chemical structure, featuring a phenyl group and a brominated indole ring, this compound is highly lipophilic and exhibits poor aqueous solubility.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a solid, organic compound with a molecular weight of approximately 272.14 g/mol .[1] Its structure suggests a high logP value, indicating poor water solubility, which is a common challenge for many drug candidates in the development pipeline.[3][4]
Q2: What is the recommended first step for preparing a stock solution for biological assays?
The standard and most recommended initial approach is to create a high-concentration stock solution in 100% Dimethyl sulfoxide (DMSO).[3][5] It is crucial to ensure the compound is fully dissolved in the DMSO stock before any subsequent dilutions.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium or buffer. Why does this happen and how can I fix it?
This common issue, known as antisolvent precipitation, occurs because the compound is stable in the organic DMSO environment but becomes insoluble when diluted into an aqueous solution.[5] The Troubleshooting Guide below offers several strategies to overcome this. A general guideline is to keep the final DMSO concentration in your assay at or below 0.5% (v/v), though this tolerance is cell-line specific.[5][6]
Q4: Are there methods to improve solubility that minimize the use of organic co-solvents like DMSO?
Yes. If your assay is sensitive to DMSO or you require higher compound concentrations, several alternative strategies can be employed. These include the use of surfactants, complexation with cyclodextrins, or adjusting the pH of the buffer.[7][8] These methods enhance the apparent aqueous solubility of hydrophobic compounds.
Q5: What are more advanced formulation strategies if standard methods fail?
For significant solubility challenges, advanced techniques such as creating solid dispersions or nanosuspensions can be considered.[7][9][10]
-
Solid Dispersion: This involves dispersing the compound in a hydrophilic carrier at a solid state.[10][11][12] This technique can reduce drug particle size and improve wettability.[12]
-
Nanosuspension: This method involves creating a colloidal dispersion of the pure drug in an aqueous phase, with particle sizes of less than 1 µm.[9][13] This increases the surface area, leading to an enhanced dissolution rate.[14]
Troubleshooting Guide: Overcoming Precipitation in Aqueous Media
If you observe precipitation upon diluting your DMSO stock, follow this tiered troubleshooting workflow.
Caption: Troubleshooting workflow for addressing compound precipitation.
Comparison of Solubilization Strategies
The following table summarizes common solubilization methods and their typical parameters. The achievable concentration will be compound-specific and must be determined empirically.
| Strategy | Key Agent(s) | Typical Final Concentration | Advantages | Disadvantages |
| Co-solvency | DMSO, Ethanol | < 0.5% (v/v) | Simple to prepare; widely used.[5] | Can be cytotoxic at higher concentrations; may interfere with assay.[6] |
| Surfactants | Tween® 20/80, Pluronic® F-68 | 0.01 - 0.1% (v/v) | Low toxicity at working concentrations; increases stability.[5][8] | Can interfere with protein-ligand binding or membrane-based assays. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1 - 5% (w/v) | Forms soluble inclusion complexes[15]; low toxicity.[16] | Can extract cholesterol from cell membranes; may alter drug availability.[16] |
| pH Adjustment | Buffers (e.g., HEPES, PBS) | pH 6.5 - 8.0 | Can significantly increase solubility of ionizable compounds.[17][18] | The indole nitrogen is weakly acidic, but significant ionization may require pH outside biological range.[2] Can affect cell health and protein activity.[17] |
Experimental Protocols
Protocol 1: Solubilization using Surfactants
This protocol is for preparing a working solution of this compound in an aqueous buffer containing a biocompatible surfactant.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Aqueous assay buffer (e.g., PBS or cell culture medium).
-
10% (v/v) stock solution of Tween® 20 in sterile water.
Procedure:
-
Determine the final desired concentration of the compound and the surfactant (e.g., 10 µM compound, 0.05% Tween® 20).
-
To your aqueous assay buffer, add the required volume of the 10% Tween® 20 stock solution to achieve the final concentration. For example, to make 10 mL of buffer, add 50 µL of 10% Tween® 20 for a final concentration of 0.05%.
-
Vortex the buffer-surfactant mixture gently to ensure homogeneity.
-
Add the required volume of the 10 mM DMSO stock solution directly into the buffer-surfactant mixture. For a final 10 µM concentration in 10 mL, add 10 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.1%.
-
Mix immediately and thoroughly by vortexing or inversion. Visually inspect for any signs of precipitation.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes the formation of a drug-cyclodextrin inclusion complex to enhance aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and safety profile.[4]
Materials:
-
This compound (solid powder).
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Aqueous assay buffer.
Procedure:
-
Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in your aqueous assay buffer. Warm the solution slightly (to 37-40°C) if necessary to fully dissolve the cyclodextrin.
-
Add the solid this compound powder directly to the HP-β-CD solution to achieve the desired final concentration.
-
Incubate the mixture for 1-4 hours at room temperature with constant, vigorous stirring or sonication. This facilitates the formation of the inclusion complex.
-
After incubation, sterile-filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution is your working stock.
-
The concentration of the solubilized compound should be confirmed analytically (e.g., via UV-Vis spectroscopy or HPLC).
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
References
- 1. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japer.in [japer.in]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. eaapublishing.org [eaapublishing.org]
- 15. mdpi.com [mdpi.com]
- 16. alzet.com [alzet.com]
- 17. fiveable.me [fiveable.me]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting N-alkylation vs C-alkylation of 2-phenylindoles
Technical Support Center: 2-Phenylindole Alkylation
Welcome to the technical support center for the alkylation of 2-phenylindoles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in controlling N-alkylation versus C-alkylation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the alkylation of 2-phenylindoles.
Q1: Why is it so difficult to control N-alkylation vs. C-alkylation on a 2-phenylindole scaffold?
Controlling regioselectivity is a primary challenge because the indole anion, formed after deprotonation of the N-H bond, is an ambident nucleophile.[1] This means it has two primary nucleophilic sites: the nitrogen (N-1) and the carbon at the 3-position (C-3). The C-3 position of the indole ring is inherently electron-rich and highly nucleophilic, often making it a competitive site for alkylation.[1][2] The final product distribution (N- vs. C-alkylation) is a result of a delicate balance between kinetic and thermodynamic control, which is heavily influenced by the reaction conditions.
Q2: My reaction is yielding the C3-alkylated product, but I want the N-alkylated product. How can I reverse this selectivity?
Achieving selective N-alkylation requires conditions that favor reaction at the nitrogen atom over the C-3 carbon.[1][2] Several strategies can be employed to promote N-alkylation:
-
Choice of Base and Solvent: This is the most critical factor. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is the classical approach to favor N-alkylation.[1][3][4] The base's role is to fully deprotonate the indole nitrogen to form the indolide anion; incomplete deprotonation can lead to a higher proportion of C-3 alkylation.[1][3] Polar aprotic solvents, particularly DMF, are effective at solvating the counter-ion (e.g., Na+), which frees the nitrogen anion for nucleophilic attack.
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.[1] In some studies, increasing the reaction temperature to 80 °C resulted in complete N-alkylation.[3][5]
-
Nature of the Electrophile: While less straightforward to modify, "harder" electrophiles tend to react at the "harder" nitrogen atom, while "softer" electrophiles may favor the "softer" C-3 carbon. However, this is a general principle and is highly substrate-dependent.
Q3: I'm getting a mixture of N- and C-alkylated products. What is the first thing I should try to improve N-selectivity?
If you are observing a mixture, your reaction conditions are on the borderline. The most effective first step is to modify your solvent and ensure complete deprotonation.
-
Switch to DMF: If you are using THF or another solvent, switch to anhydrous DMF. DMF is more polar and generally favors N-alkylation more effectively than THF.[1]
-
Check Your Base: Ensure you are using at least 1.1 to 1.2 equivalents of a strong base like NaH to drive the deprotonation to completion.[1]
-
Increase Temperature: Cautiously increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that maximizes N-alkylation without causing degradation.
Q4: My reaction yield is very low, regardless of the product. What are the likely causes?
Low yields can stem from several factors unrelated to regioselectivity.[1] Consider these troubleshooting steps:
-
Reagent and Solvent Purity: Water is a critical enemy. Ensure your solvent is anhydrous and your starting materials are dry. Any protic impurities will quench the base and the indolide anion.[1]
-
Incomplete Deprotonation: If the N-H is not fully deprotonated, the starting material will not react. Consider increasing the amount of base or allowing more time for the deprotonation step.[1]
-
Steric Hindrance: If either the 2-phenylindole is heavily substituted or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1]
-
Substrate Degradation: Indoles can be unstable under strongly basic conditions or at high temperatures. If you suspect degradation (e.g., seeing a complex mixture on TLC), consider using milder conditions or shorter reaction times.[1]
Data Presentation: Influence of Conditions on Alkylation
The following table summarizes how key reaction parameters influence the regioselectivity of 2-phenylindole alkylation.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO)[1][6] | Less Polar / Protic Solvents | Polar aprotic solvents solvate the cation, leaving a "naked" and highly reactive nitrogen anion. |
| Base | Strong, non-nucleophilic base (e.g., NaH, KH)[1][3] | Weaker base or acidic conditions | Ensures complete formation of the indolide anion, which is key for N-alkylation. Acidic conditions (e.g., Friedel-Crafts) exclusively promote C-alkylation. |
| Temperature | Higher Temperature (e.g., 80-100 °C)[3][5] | Lower Temperature | N-alkylation is often the thermodynamically favored pathway, which is promoted by higher thermal energy. |
| Counter-ion | Small, hard cations (e.g., Li+, Na+) | Large, soft cations (e.g., K+, Cs+) | Smaller cations associate more tightly with the nitrogen, directing the reaction there. This is part of the "ion pair" effect. |
| Catalysis | CuH with specific phosphine ligands (e.g., DTBM-SEGPHOS)[3][7] | Lewis Acids (e.g., BF₃·OEt₂)[8] or specific CuH ligands (e.g., Ph-BPE)[7] | Modern catalytic systems offer precise control by tuning the electronic and steric environment at the reactive center. |
Experimental Protocols
Protocol 1: General Procedure for Selective N-Alkylation of 2-Phenylindole
This protocol is based on classical conditions that strongly favor N-alkylation.[1][4][9]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-phenylindole (1.0 eq.).
-
Dissolution: Add anhydrous DMF to dissolve the substrate (concentration approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should change color, indicating anion formation.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl halide, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction can be gently heated (e.g., to 80 °C) to promote the formation of the N-alkylated product and increase the reaction rate.[3][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective C3-Alkylation of 2-Phenylindole
This protocol uses a Lewis acid catalyst, which promotes electrophilic substitution at the electron-rich C-3 position.[8]
-
Preparation: To a round-bottom flask, add 2-phenylindole (1.0 eq.) and the alkylating agent (an electrophile like a maleimide or activated alkene, 1.0 eq.).
-
Dissolution: Add a suitable solvent such as ethyl acetate.
-
Catalysis: Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.5 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture (e.g., to 60 °C) and stir for the required time (typically 2-8 hours).[8]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the solution to quench the catalyst.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (2-3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Visual Guides & Workflows
The following diagrams illustrate the core concepts and troubleshooting logic for 2-phenylindole alkylation.
Caption: Competing N- vs. C-alkylation pathways via the ambident indolide anion.
Caption: Troubleshooting workflow for poor regioselectivity in indole alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
stability issues of 6-bromo-2-phenyl-1H-indole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-bromo-2-phenyl-1H-indole in solution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpected Degradation of this compound in Solution
-
Question: My solution of this compound is showing signs of degradation (e.g., color change, appearance of new peaks in HPLC) even under seemingly normal laboratory conditions. What are the potential causes and how can I mitigate this?
-
Answer: Indole derivatives, including this compound, are susceptible to degradation through several pathways. The primary culprits are often oxidation, exposure to light, and inappropriate pH levels.
-
Oxidation: The indole ring is electron-rich and can be easily oxidized, especially when exposed to air (oxygen). This can lead to the formation of various oxidized species, including oxindoles and isatins. The presence of the phenyl group at the C2 position may influence the rate and products of oxidation.
-
Solution:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid the presence of oxidizing agents in your solution.
-
-
-
Photodegradation: Aromatic compounds, particularly those containing halogens like bromine, can be sensitive to light, especially UV radiation.[1] Exposure to light can lead to the formation of radical species and subsequent degradation.
-
Solution:
-
Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
-
-
-
pH-Induced Degradation: The stability of the indole ring can be influenced by the pH of the solution. While indoles are generally more stable in neutral conditions, strongly acidic or basic conditions can promote degradation.
-
Solution:
-
Maintain the pH of your solution within a neutral range (pH 6-8) if compatible with your experimental requirements.
-
If acidic or basic conditions are necessary, consider the potential for increased degradation and perform experiments in a timely manner.
-
-
-
Issue 2: Inconsistent or Non-Reproducible Analytical Results (HPLC)
-
Question: I am observing inconsistent peak areas, retention time shifts, or poor peak shapes (tailing, fronting) when analyzing this compound by HPLC. What could be causing these issues?
-
Answer: Inconsistent HPLC results can stem from a variety of factors related to the analyte's stability, the chromatographic conditions, or the system itself.
-
Analyte Instability in Diluent: The compound may be degrading in the sample vial while waiting for injection.
-
Solution:
-
Ensure the diluent used for sample preparation is compatible with the compound and does not promote degradation. A mixture of the mobile phase is often a good choice.
-
Analyze samples as quickly as possible after preparation. If a delay is unavoidable, store the samples in a cooled autosampler and protect them from light.
-
-
-
Poor Peak Shape (Tailing): Peak tailing for indole-containing compounds is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.
-
Solution:
-
Use a high-quality, end-capped C18 column.
-
Lower the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) to suppress the ionization of silanol groups.
-
Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. However, be aware that TEA can affect mass spectrometry performance if used.
-
-
-
Retention Time Shifts: Drifting retention times can be caused by changes in mobile phase composition, column temperature, or column equilibration.
-
Solution:
-
Ensure the mobile phase is well-mixed and degassed.
-
Use a column oven to maintain a constant temperature.
-
Equilibrate the column with the initial mobile phase conditions for a sufficient time before starting a sequence of injections.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended to minimize potential degradation.
Q2: In which solvents is this compound soluble and which are recommended for preparing stock solutions?
A2: this compound is generally soluble in common organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). For analytical purposes, it is best to use a solvent that is compatible with the subsequent analysis (e.g., methanol or acetonitrile for HPLC). For biological assays, DMSO is a common choice, but the final concentration should be kept low to avoid solvent-induced effects.
Q3: What are the likely degradation products of this compound?
A3: Based on the known degradation pathways of indole derivatives, the most probable degradation products of this compound are formed through oxidation.[2] This can lead to the formation of the corresponding 2-oxindole and isatin derivatives. Photodegradation may lead to debromination or other complex reactions.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of the solution can be monitored using a stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing the solution over time, you can quantify the decrease in the parent compound and the formation of any degradation products.
Data Presentation
While specific quantitative stability data for this compound is not extensively available in public literature, the following tables provide a framework for expected stability trends based on the general chemistry of indole derivatives and halogenated aromatic compounds. Researchers are encouraged to perform their own stability studies to generate specific data for their experimental conditions.
Table 1: Qualitative Stability of this compound in Solution under Various Stress Conditions
| Stress Condition | Solvent System | Expected Stability | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl in 50:50 Acetonitrile/Water | Moderately Stable to Labile | Hydrolytic products (unlikely to be the primary pathway), potential for acid-catalyzed polymerization. |
| Base Hydrolysis | 0.1 M NaOH in 50:50 Acetonitrile/Water | Moderately Stable to Labile | Potential for hydrolysis of the indole ring under harsh conditions. |
| Oxidation | 3% H₂O₂ in Acetonitrile | Labile | 6-bromo-2-phenyl-1H-indol-2(3H)-one (oxindole), this compound-2,3-dione (isatin), and other oxidized species.[2] |
| Thermal Degradation | Solid state, 60°C | Generally Stable | Minimal degradation expected at this temperature for the solid. |
| Photodegradation | Acetonitrile solution, exposed to UV light | Labile | Debrominated species, photolyzed products.[1] |
Table 2: Example Data from a Forced Degradation Study (Hypothetical)
Note: The following data is hypothetical and serves as an example of how to present results from a forced degradation study. Actual results will vary based on experimental conditions.
| Stress Condition | Duration (hours) | % Degradation of this compound | Number of Degradation Products Detected |
| 0.1 M HCl, 60°C | 24 | ~5% | 1 |
| 0.1 M NaOH, 60°C | 24 | ~8% | 2 |
| 3% H₂O₂, RT | 8 | ~25% | 3 |
| 60°C (solid) | 48 | <1% | 0 |
| UV Light (solution) | 12 | ~15% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 8 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and expose it to dry heat at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in acetonitrile, and dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in acetonitrile at a concentration of 100 µg/mL.
-
Expose the solution to a calibrated UV light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient of 50% B to 95% B over 20 minutes. This can be optimized based on the separation of the parent compound and its degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, a starting point could be 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Purifying 6-Bromo-2-Phenyl-1H-Indole by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-bromo-2-phenyl-1H-indole. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a common starting point is a mixed solvent system. A combination of a polar solvent like ethanol or ethyl acetate with a non-polar anti-solvent such as hexane or heptane often yields good results. It is recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific sample, as purity can affect solubility.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.
-
Consider using a different solvent system.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be inhibited. Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Q4: The purity of my recrystallized this compound has not improved significantly. Why might this be?
A4: If the purity has not improved, it could be due to a few factors:
-
Inappropriate Solvent Choice: The chosen solvent may be dissolving the impurities as well as the compound, or the impurities may have very similar solubility profiles. A different solvent system should be explored.
-
Incomplete Dissolution: If the initial crude material was not fully dissolved at the higher temperature, impurities could have been trapped within the undissolved solid.
-
Occlusion: If cooling is too rapid, impurities can become trapped within the crystal lattice. Slower cooling rates generally result in purer crystals.
-
Inadequate Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: How can I maximize the yield of my recrystallization?
A5: Maximizing yield involves a balance between purity and recovery. To improve your yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly and for a sufficient amount of time to ensure complete crystallization.
-
After the initial filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. Note that this second crop may be of lower purity.
-
Ensure that the crystals are properly dried to remove any residual solvent, which would add to the final weight.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- High level of impurities depressing the melting point. | - Add more solvent and reheat until the oil dissolves, then cool slowly.- Use a different solvent system.- Consider a preliminary purification step like column chromatography if the material is very impure. |
| No Crystal Formation | - Solution is too dilute.- Nucleation is inhibited. | - Evaporate some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |
| Poor Recovery/Low Yield | - Too much solvent was used.- Incomplete crystallization.- Crystals are too soluble in the wash solvent. | - Use the minimum amount of hot solvent for dissolution.- Allow for a longer cooling period at a lower temperature.- Wash the collected crystals with ice-cold solvent. |
| Low Purity of Final Product | - Inappropriate solvent choice.- Rapid cooling trapping impurities.- Inadequate washing of crystals. | - Perform a new solvent screen.- Ensure slow cooling of the solution.- Wash the crystals thoroughly with a small amount of cold solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The specific solvent and volumes should be optimized based on a preliminary solvent screen.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water or ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen primary solvent (e.g., ethanol or ethyl acetate).
-
Heating: Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, a condenser should be attached to the flask to prevent solvent loss.
-
Achieve Saturation: Continue to add small portions of the hot primary solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Induce Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., water or hexane) dropwise to the hot solution until it becomes slightly turbid. Then add a few drops of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of Recrystallization Workflow
Technical Support Center: Managing Impurities in the Large-Scale Synthesis of 6-Bromo-2-phenyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 6-bromo-2-phenyl-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common large-scale synthesis method for this compound?
The most prevalent and industrially scalable method for the synthesis of this compound is the Fischer indole synthesis.[1][2] This classic reaction involves the acid-catalyzed condensation of 4-bromophenylhydrazine with acetophenone to form the corresponding hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the final indole product.[1][4][5]
Q2: What are the critical process parameters to control during the Fischer indole synthesis of this compound?
The Fischer indole synthesis is sensitive to several parameters that can influence reaction yield and impurity profile. Key parameters to control include:
-
Temperature: The reaction typically requires elevated temperatures to drive the cyclization step.[6] However, excessive heat can lead to degradation and the formation of tar-like byproducts.
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, zinc chloride) are crucial.[1][2] The acidity of the medium affects the rate of both the desired reaction and potential side reactions.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion, but prolonged reaction times at high temperatures can increase the formation of degradation impurities.
-
Solvent: The choice of solvent can impact solubility of reactants and intermediates, as well as the reaction temperature.
Q3: What are the common impurities observed in the synthesis of this compound?
Based on the Fischer indole synthesis mechanism and related literature on indole synthesis, the following are potential impurities:
-
Unreacted Starting Materials: Residual 4-bromophenylhydrazine and acetophenone.
-
Incomplete Reaction Intermediates: The corresponding phenylhydrazone of acetophenone.
-
Isomeric Byproducts: While acetophenone is a symmetrical ketone, under certain conditions, side reactions can lead to isomeric indole structures, although this is less common. With unsymmetrical ketones, the formation of two regioisomeric indoles is a known challenge.[2]
-
Degradation Products: Harsh acidic conditions and high temperatures can lead to the formation of various degradation products, which may be colored and tarry in nature.
-
Dehalogenated Impurity: Potential for the formation of 2-phenyl-1H-indole due to hydrodebromination under certain catalytic or reductive conditions.
Q4: What analytical methods are recommended for impurity profiling of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary method for quantifying the purity of the main compound and detecting non-volatile impurities. A reversed-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying volatile impurities, such as residual solvents or low molecular weight starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and can also be used to identify and quantify impurities if their signals are resolved from the main compound. Quantitative NMR (qNMR) can be a powerful tool for determining absolute purity without the need for a reference standard of the impurity itself.[7][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Incomplete hydrazone formation | Ensure equimolar or a slight excess of acetophenone to 4-bromophenylhydrazine. Monitor the formation of the hydrazone intermediate by TLC or HPLC before proceeding with the cyclization step. |
| Suboptimal acid catalyst concentration | Titrate the concentration of the acid catalyst. Too little acid may result in an incomplete reaction, while too much can lead to degradation. |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the progress by TLC or HPLC. Ensure the reaction is allowed to proceed to completion. |
| Poor solubility of reactants | Experiment with different co-solvents to improve the solubility of the starting materials and intermediates. |
Issue 2: High Levels of Tarry Byproducts
| Potential Cause | Troubleshooting Action |
| Excessively high reaction temperature | Lower the reaction temperature and extend the reaction time if necessary. A temperature optimization study is recommended. |
| Acid catalyst is too harsh | Consider using a milder Lewis acid (e.g., ZnCl₂) instead of strong Brønsted acids like sulfuric acid. |
| Prolonged exposure to acidic conditions | Quench the reaction as soon as it reaches completion to avoid prolonged exposure of the product to the acidic medium. |
Issue 3: Difficulty in Removing a Specific Impurity
| Potential Cause | Troubleshooting Action |
| Co-elution with the product in chromatography | Optimize the chromatographic method: - Mobile Phase: Modify the gradient slope, change the organic modifier (e.g., methanol instead of acetonitrile), or adjust the pH of the aqueous phase. - Stationary Phase: If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a pentafluorophenyl (PFP) column to alter selectivity. |
| Impurity has similar solubility to the product | Recrystallization: - Solvent Screening: Perform a systematic screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor. |
Experimental Protocols
Illustrative Large-Scale Synthesis of this compound (Fischer Indole Synthesis)
Materials:
-
4-bromophenylhydrazine hydrochloride
-
Acetophenone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium bicarbonate solution (saturated)
-
Water
-
Ethanol
Procedure:
-
Hydrazone Formation (Optional Isolation): In a suitable reactor, a mixture of 4-bromophenylhydrazine hydrochloride and a base (e.g., sodium acetate) in a solvent like ethanol is prepared. Acetophenone is added, and the mixture is stirred at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC or HPLC). The hydrazone can be isolated by filtration or used directly in the next step.
-
Cyclization: The crude or isolated hydrazone is added portion-wise to pre-heated polyphosphoric acid at a controlled temperature (e.g., 80-100 °C) with vigorous stirring. The reaction is exothermic and should be controlled. The reaction mixture is heated for a specified time until completion (monitored by TLC or HPLC).
-
Work-up: The hot reaction mixture is carefully poured onto a mixture of ice and water with stirring. The acidic solution is then neutralized with a saturated sodium bicarbonate solution until the pH is neutral to basic.
-
Extraction: The aqueous slurry is extracted with a suitable organic solvent, such as toluene or ethyl acetate. The organic layers are combined.
-
Washing and Drying: The combined organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Concentration: The solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
-
The crude product is dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship for troubleshooting synthesis and purification issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 3. impactfactor.org [impactfactor.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer Indole Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Indole Nitrogen
Welcome to the technical support center for indole nitrogen functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when functionalizing the indole nitrogen?
A1: The primary challenges in indole N-functionalization include achieving high regioselectivity (N- vs. C3-functionalization), obtaining high yields, and dealing with difficult or sterically hindered substrates.[1][2][3] Side reactions, such as C-alkylation or C-arylation, are common due to the inherent nucleophilicity of the C3 position of the indole ring.[3][4] Additionally, the relatively low nucleophilicity of the indole nitrogen can make reactions sluggish, requiring carefully optimized conditions.[5]
Q2: How do I choose the appropriate base for my N-alkylation reaction?
A2: The choice of base is critical for successful N-alkylation. A strong base is typically required to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[1] Sodium hydride (NaH) is a commonly used strong base for this purpose.[1] For substrates sensitive to strong bases, weaker bases like potassium carbonate (K₂CO₃) can be employed, often in combination with a catalyst.[5] The stoichiometry of the base is also important; using an insufficient amount can lead to incomplete deprotonation and low yields.[1]
Q3: What is the role of the solvent in controlling the regioselectivity of indole functionalization?
A3: The solvent plays a significant role in determining the outcome of the reaction, particularly the N- versus C-functionalization selectivity. Polar aprotic solvents like DMF and THF are commonly used for N-alkylation as they effectively solvate the indolate anion.[1][2] In some cases, a mixture of solvents, such as THF/DMF, can be optimized to favor N-alkylation.[1] For certain catalytic systems, the choice of solvent can be even more critical. For instance, in palladium-catalyzed arylations, toluene has been found to be an optimal solvent.[6]
Q4: When should I consider using a protecting group for the indole nitrogen?
A4: Protecting groups are employed to prevent unwanted side reactions at the nitrogen atom or to direct functionalization to other positions on the indole ring.[7][8] For instance, if you want to perform a reaction at the C2 or C3 position without interference from the N-H proton, an N-protecting group is essential. Some protecting groups can also be used to enhance the acidity of the N-H bond, thereby facilitating N-functionalization under milder conditions.[1] The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.
Troubleshooting Guides
Issue 1: Low or No Yield in N-Alkylation/N-Arylation
Possible Causes & Solutions
-
Incomplete Deprotonation: The indole N-H may not be fully deprotonated, leading to a low concentration of the reactive indolate anion.
-
Poor Reagent Quality: The purity of the indole, alkylating/arylating agent, and solvent is crucial.
-
Solution: Use freshly purified or high-purity reagents. Ensure solvents are anhydrous, as water can quench the base and the indolate anion.[1]
-
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion or degradation may be occurring.
-
Steric Hindrance: Bulky substituents on either the indole or the electrophile can significantly slow down the reaction rate.[1]
-
Solution: Consider using a more reactive alkylating/arylating agent or explore catalytic methods that are more tolerant of sterically demanding substrates.[1]
-
-
Catalyst Inactivity (for catalytic reactions): The catalyst may be poisoned or may not be the optimal choice for the specific transformation.
-
Solution: For Buchwald-Hartwig aminations, the choice of ligand is critical.[6][9] Screen different ligands and ensure the reaction is performed under an inert atmosphere to prevent catalyst degradation. For copper-catalyzed reactions, the ligand and copper source can significantly impact the outcome.[10]
-
Issue 2: Poor Regioselectivity (Predominant C3-Functionalization)
Possible Causes & Solutions
-
Inherent Reactivity of the C3 Position: The C3 position of indole is electronically more nucleophilic than the nitrogen, often leading to competitive C3-alkylation/arylation.[3]
-
Solution 1: Block the C3 Position: If the C3 position is already substituted, functionalization is directed to the nitrogen atom.[1]
-
Solution 2: Modify Reaction Conditions: The choice of base and solvent can influence regioselectivity. For instance, using a strong base in a polar aprotic solvent generally favors N-alkylation.[1]
-
Solution 3: Catalyst Control: In some catalytic systems, the ligand can be used to control the regioselectivity. For example, in copper-hydride catalyzed alkylations, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[3]
-
Solution 4: Temperature Optimization: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1]
-
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Indoles
| Entry | Alkylating Agent | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | NaH (1.2) | DMF | RT | 2 | 95 | [1] |
| 2 | Methyl iodide | NaH (1.1) | THF | 0 to RT | 1 | 98 | [1] |
| 3 | Benzyl alcohol | K₂CO₃ (1.0) | TFE | 110 | 12 | 99 | [5] |
| 4 | N-tosylhydrazone | KOH (2.5) | Dioxane | 100 | 12 | 85 | [11] |
| 5 | Dimethyl carbonate | DABCO (0.1) | Neat | 90 | 5 | 100 | [12] |
This table provides a summary of various reported conditions. Optimal conditions will vary depending on the specific indole substrate and alkylating agent.
Table 2: Overview of Catalytic Systems for N-Arylation of Indoles
| Entry | Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 80 | 98 | [6] |
| 2 | 4-Iodobenzonitrile | CuI | 1,10-Phenanthroline | K₃PO₄ | Toluene | 110 | 95 | [10] |
| 3 | Phenylboronic acid | Cu(OAc)₂ | None | Pyridine | DCM | RT | 80 | [13] |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ | tBuXphos | K₂CO₃ | t-BuOH | 100 | 92 | [13] |
This table showcases different catalytic systems for N-arylation. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the indole substrate (1.0 eq.).
-
Dissolve the indole in anhydrous DMF or THF to a concentration of approximately 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Indole (Buchwald-Hartwig Amination)
-
To an oven-dried Schlenk tube, add the indole (1.0 eq.), aryl halide (1.2 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 12. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 13. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
NMR and mass spectrometry analysis of 6-bromo-2-phenyl-1H-indole
A Comparative Guide to the NMR and Mass Spectrometry Analysis of 6-bromo-2-phenyl-1H-indole
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural characterization relies heavily on modern analytical techniques such as NMR and mass spectrometry. The position of the bromine substituent on the indole ring significantly influences the spectral properties of the molecule. This guide will highlight these differences by comparing the available data for the 6-bromo and 5-bromo isomers.
Physicochemical Properties
A summary of the key physicochemical properties for both isomers is presented below. These properties are crucial for interpreting the mass spectrometry data.
| Property | This compound | 5-bromo-2-phenyl-1H-indole |
| Molecular Formula | C₁₄H₁₀BrN[1][2] | C₁₄H₁₀BrN |
| Molecular Weight | 272.14 g/mol [1][2] | 272.14 g/mol |
| Monoisotopic Mass | 270.9997 g/mol | 270.9997 g/mol |
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, allowing for the differentiation of isomers.
¹H NMR Data
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. Below is a comparison of the reported ¹H NMR data for 5-bromo-2-phenyl-1H-indole and the expected signals for this compound based on general principles and data from related compounds.
| Proton | 5-bromo-2-phenyl-1H-indole (DMSO-d₆, 400 MHz)[3] | This compound (Predicted) |
| NH | 11.78 (s, 1H) | ~11.5-12.0 (br s, 1H) |
| Phenyl-H | 7.85 (d, J = 8.0 Hz, 2H), 7.47 (t, J = 8.0 Hz, 2H), 7.36 (t, J = 7.6 Hz, 1H) | ~7.3-7.9 (m, 5H) |
| Indole-H3 | 6.88 (s, 1H) | ~6.8-7.0 (d, 1H) |
| Indole-H4 | 7.36 (d, J = 8.8 Hz, 1H) | ~7.5-7.7 (d, 1H) |
| Indole-H6 | 7.20 (dd, J = 8.8, 2.0 Hz, 1H) | - |
| Indole-H7 | 7.71 (d, J = 2.0 Hz, 1H) | ~7.6-7.8 (d, 1H) |
| Indole-H5 | - | ~7.1-7.3 (dd, 1H) |
s = singlet, d = doublet, t = triplet, m = multiplet, br = broad
¹³C NMR Data
While specific experimental ¹³C NMR data for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the known effects of substituents on the indole ring. The presence of the electron-withdrawing bromine atom will cause a downfield shift for the carbon atom to which it is attached (C-6) and will also influence the chemical shifts of the other carbon atoms in the vicinity.
| Carbon | 5-bromo-2-phenyl-1H-indole (Predicted) | This compound (Predicted) |
| C-2 | ~138-142 | ~138-142 |
| C-3 | ~100-104 | ~100-104 |
| C-3a | ~128-132 | ~128-132 |
| C-4 | ~122-126 | ~120-124 |
| C-5 | ~114-118 (with Br) | ~123-127 |
| C-6 | ~124-128 | ~115-119 (with Br) |
| C-7 | ~112-116 | ~112-116 |
| C-7a | ~135-139 | ~135-139 |
| Phenyl C | ~125-135 | ~125-135 |
Mass Spectrometry Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about the structure. For bromo-containing compounds, the presence of two abundant isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragment ions, with two peaks separated by 2 m/z units and of nearly equal intensity.
| Ion | This compound (Expected m/z) | 5-bromo-2-phenyl-1H-indole (Expected m/z) |
| [M]⁺ | 271/273 | 271/273 |
| [M-Br]⁺ | 192 | 192 |
| [M-H]⁺ | 270/272 | 270/272 |
Experimental Protocols
Detailed experimental protocols for the acquisition of NMR and MS data are crucial for reproducibility and comparison. The following are general procedures adapted from the literature for the analysis of substituted indoles.[4][5][6]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. Typical parameters include a spectral width of 200-240 ppm, 1024 or more scans, and a relaxation delay of 2-5 seconds with proton decoupling.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible.
Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of substituted indoles.
Caption: Workflow for the synthesis and analysis of bromo-2-phenyl-indoles.
Conclusion
References
- 1. This compound | C14H10BrN | CID 10423352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
A Comparative Guide to 6-Bromo-2-Phenyl-1H-Indole Derivatives: Crystallography, Biological Activity, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-bromo-2-phenyl-1H-indole derivatives and related bromo-indole compounds, focusing on their X-ray crystal structures and biological activities. The data presented is compiled from various studies to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.
Data Presentation: Crystallographic and Biological Activity Data
The following tables summarize key crystallographic parameters and in vitro biological activity data for a selection of bromo-indole derivatives. Due to the limited availability of comprehensive studies on a single, homologous series of this compound derivatives, data from closely related compounds are included to provide a broader context for structure-activity relationship (SAR) analysis.
Table 1: Crystallographic Data of Selected Bromo-Indole Derivatives
| Compound/Derivative | Crystal System | Space Group | Key Torsional Angles/Dihedral Angles | Intermolecular Interactions | Reference |
| 6-bromo-1H-indole-2,3-dione hemihydrate | Orthorhombic | Pbcn | Planar molecule with a mean deviation of 0.028 Å | N–H⋯O and O–H⋯O hydrogen bonds, Br⋯O contacts | [IUCrData (2016), 1, x152434] |
| 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole | Monoclinic | P2₁/c | Indole-Phenylsulfonyl Dihedral: 87.68 (8)° | Slipped π–π interactions, C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds | [IUCrData (2024), 10, x240398] |
| 1-(2-phenyl-1H-indol-3-yl)ethanone | Monoclinic | P2₁/c | Indole-Phenyl Dihedral: ~65° | N-H⋯O hydrogen bonds forming C(6) chains, C-H⋯π interactions | [Acta Crystallogr E (2016), 72, 363-369] |
Table 2: Comparative Anticancer Activity of Bromo-Indole and Related Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Alternative Compound (if applicable) | Alternative IC₅₀ (µM) | Reference |
| 2,2-bis(6-bromo-3-indolyl)ethylamine | U937 (Human leukemia) | Not specified, induces apoptosis | Doxorubicin | Not specified | [ResearchGate Request] |
| Indole-sulfonamide derivative 30 | HepG2 (Liver carcinoma) | 7.37 | Etoposide | >30 | [PMC8774353] |
| 6-cyano-1-(3,4,5-trimethoxyphenyl)-1H-indole (3g) | MDA-MB-231 (Breast cancer) | 1.61 | Combretastatin A-4 | Not specified | [MDPI] |
| 3-methyl-2-phenyl-1H-indole derivative 31b | A2780 (Ovarian cancer) | 2.0 | - | - | [PMC8619623] |
Table 3: Comparative Antimicrobial Activity of Bromo-Indole Derivatives
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Alternative Compound | Alternative MIC (µg/mL) | Reference |
| 6-bromoindolglyoxylamide-spermine conjugate (3) | Staphylococcus aureus | Not specified, potent activity | - | - | [PubMed] |
| 6-bromoindolglyoxylamide-spermine conjugate (3) | Pseudomonas aeruginosa | Antibiotic enhancer | - | - | [PubMed] |
| Bromo-substituted 2-phenyl-1H-indole (IIIa) | Enterobacter sp. | >100 | Ampicillin | Not specified | [Indian J Pharm Sci (2018), 742] |
| 6-Bromo-2-(p-fluorophenyl)-1H-imidazo[4,5-b]pyridine | Staphylococcus aureus | 100 (concentration tested) | Chloramphenicol | Not specified | [ResearchGate] |
Mandatory Visualization
Below are diagrams illustrating a general experimental workflow for assessing the anticancer activity of indole derivatives and a simplified representation of a signaling pathway often targeted by such compounds.
A Comparative Analysis of the Biological Activities of 5-Bromo- and 6-Bromo-2-phenyl-1H-indole
A detailed examination of the biological profiles of 5-bromo-2-phenyl-1H-indole and 6-bromo-2-phenyl-1H-indole reveals distinct activities, primarily in the realms of anticancer and antimicrobial applications. While direct comparative studies on these specific isomeric compounds are limited, analysis of their derivatives provides valuable insights into how the position of the bromine atom on the indole ring influences their therapeutic potential.
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom can significantly modulate the biological properties of the resulting molecule. The placement of this halogen at either the 5- or 6-position of the 2-phenyl-1H-indole core results in isomers with potentially different steric and electronic characteristics, which in turn can affect their interaction with biological targets.
Anticancer Activity
For instance, various derivatives of 5-bromo-1H-indole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activities. These compounds have demonstrated significant cytotoxic effects against a range of human cancer cell lines.
In contrast, research into 6-bromoindole derivatives has also revealed potent anticancer properties. For example, certain 6-bromoindolglyoxylamide derivatives have been identified as having intrinsic antimicrobial activity and have also been evaluated for their effects on cancer cells.
Antimicrobial Activity
Both 5-bromo and this compound derivatives have demonstrated notable antimicrobial activity against a spectrum of pathogens.
Ten 5-bromoindole-2-carboxamides were synthesized and showed high antibacterial activity against pathogenic Gram-negative bacteria, with some compounds exhibiting higher potency than standard drugs like gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[1]
Similarly, a series of 6-bromoindolglyoxylamido derivatives were prepared and evaluated, identifying analogues with enhanced antibacterial activity towards Escherichia coli and moderate to excellent antifungal properties.[2]
Data Presentation: A Comparative Overview
Due to the lack of direct comparative quantitative data for 5-bromo-2-phenyl-1H-indole and this compound, the following table summarizes the reported activities of some of their derivatives to provide an indirect comparison.
| Biological Activity | 5-Bromo-2-phenyl-1H-indole Derivatives | This compound Derivatives |
| Anticancer | Derivatives of 5-bromo-1H-indole-2-carboxylic acid show cytotoxic effects against various cancer cell lines. | 6-Bromoindolglyoxylamide derivatives have been investigated for anticancer properties. |
| Antibacterial | 5-Bromoindole-2-carboxamides exhibit high activity against Gram-negative bacteria like E. coli and P. aeruginosa.[1] | 6-Bromoindolglyoxylamido derivatives show enhanced activity against E. coli.[2] |
| Antifungal | - | 6-Bromoindolglyoxylamido derivatives possess moderate to excellent antifungal properties.[2] |
Experimental Protocols
The biological activities of these compounds are typically evaluated using a range of standardized in vitro assays.
Cytotoxicity Assays (e.g., MTT Assay)
The anticancer activity of the indole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Workflow for MTT Assay:
Workflow of a typical MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow for Broth Microdilution Assay:
References
structure-activity relationship of halogenated 2-phenylindoles as tubulin inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of halogenated 2-phenylindoles as inhibitors of tubulin polymerization, a key target in cancer chemotherapy. By examining the structure-activity relationships (SAR), this document aims to inform the rational design of novel, potent anticancer agents. The information presented is supported by experimental data from peer-reviewed scientific literature.
Introduction
Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for the development of anticancer drugs. 2-Phenylindoles have emerged as a promising class of tubulin inhibitors, often binding to the colchicine site on β-tubulin. Halogenation of the 2-phenylindole scaffold has been shown to significantly influence their biological activity. This guide explores the impact of halogen substituents on the tubulin inhibitory and cytotoxic effects of this class of compounds.
Structure-Activity Relationship of Halogenated 2-Phenylindoles
The biological activity of 2-phenylindoles as tubulin inhibitors is significantly influenced by the nature and position of substituents on both the indole ring and the 2-phenyl ring. Halogen atoms, due to their unique electronic and steric properties, play a crucial role in modulating the potency and selectivity of these compounds.
A general observation is that the presence of a halogen atom on the 2-phenyl ring can enhance the antiproliferative activity. For instance, a fluorine atom at the 3'-position of the 2-phenyl ring has been shown to be favorable for potent cytotoxicity. The substitution pattern on the indole core is also critical. Methoxy groups at the 5-position of the indole ring are often associated with increased activity.
The structure-activity relationship (SAR) can be summarized as follows:
-
Indole Core:
-
Substitution at the N1 position is generally well-tolerated.
-
Small substituents, such as a methyl group, at the 3-position can be accommodated.
-
A methoxy group at the 5-position of the indole ring often enhances activity.
-
-
2-Phenyl Ring:
-
Halogen substitution on this ring is a key determinant of activity.
-
The position of the halogen is crucial, with substitutions at the 3' and 4' positions being extensively studied.
-
The type of halogen (F, Cl, Br, I) influences the potency, likely due to differences in electronegativity, size, and ability to form halogen bonds with the protein.
-
-
Other Substituents:
-
The presence of a carbonyl group at the 3-position of the indole, creating a 2-aroylindole, has been shown to be a key feature for potent tubulin inhibition.
-
Caption: Structure-Activity Relationship of Halogenated 2-Phenylindoles.
Comparative Performance Data
The following table summarizes the in vitro activity of a selection of halogenated 2-phenylindole derivatives. The data includes the half-maximal inhibitory concentration (IC50) for tubulin polymerization and cytotoxicity against various human cancer cell lines.
| Compound ID | R1 (Indole N1) | R5 (Indole C5) | 2-Phenyl Substituent (X) | Tubulin IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (nM) | Reference |
| 1 | H | OCH3 | 3'-F | 2.1 | HeLa | 20 | [1] |
| 2 | H | OCH3 | 4'-F | 2.5 | HeLa | 45 | [1] |
| 3 | H | H | 4'-Cl | > 10 | MCF-7 | > 10000 | [2] |
| 4 | CH3 | H | 4'-Cl | 5.2 | MCF-7 | 8900 | [2] |
| 5 | H | Cl | 4'-H | 2.6 | MCF-7 | 74 | [2] |
| 6 | CH3 | Cl | 4'-H | 4.8 | MCF-7 | 150 | [2] |
| 7 | H | OCH3 | 3'-Br, 4',5'-OCH3 | 0.67 | MCF-7 | 15 | [3] |
| 8 | H | OCH3 | 4'-Cl | 1.8 | NCI/ADR-RES | 35 | [1] |
Note: The presented data is a selection from various sources and experimental conditions may vary. Direct comparison should be made with caution. The references point to the source of the data.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (optical density) at 340 nm as microtubules are formed. Inhibitors of polymerization will reduce the rate and extent of this increase.
Protocol:
-
Reagents and Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA
-
GTP stock solution (100 mM)
-
Glycerol
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in GTB containing 1 mM GTP and 10% (v/v) glycerol. Keep the solution on ice.
-
Add 5 µL of the test compound at various concentrations (typically in a 2-fold dilution series) to the wells of a pre-chilled 96-well plate. Include wells with DMSO alone as a negative control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Initiate the polymerization by adding 95 µL of the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to obtain polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (calculated from the Vmax or the endpoint absorbance) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic or cytostatic effects of potential anticancer drugs.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Reagents and Materials:
-
Human cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the generation of a histogram that shows the distribution of the cell population across the cell cycle phases.
Protocol:
-
Reagents and Materials:
-
Human cancer cell line(s)
-
Complete cell culture medium
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at the desired concentrations for a specified period (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
The resulting DNA content histograms are analyzed using appropriate software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
The halogenation of the 2-phenylindole scaffold is a viable strategy for the development of potent tubulin polymerization inhibitors with significant anticancer activity. The structure-activity relationship studies highlight the importance of the position and nature of the halogen substituent on the 2-phenyl ring, as well as the substitution pattern on the indole core. The experimental protocols provided in this guide offer a standardized approach for the evaluation and comparison of novel halogenated 2-phenylindole derivatives. Further investigation into this chemical space holds the potential for the discovery of new and effective cancer therapeutics.
References
- 1. Synthetic 2-aroylindole derivatives as a new class of potent tubulin-inhibitory, antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cib.csic.es [cib.csic.es]
- 3. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HPLC-UV and UPLC-MS for Purity Determination of 6-bromo-2-phenyl-1H-indole
This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) for the purity validation of 6-bromo-2-phenyl-1H-indole, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality and safety of final drug products. This document outlines the experimental protocols, presents comparative data, and discusses the relative strengths and weaknesses of each method for researchers, scientists, and drug development professionals.
Introduction to Purity Analysis of this compound
This compound is a heterocyclic compound widely used as a building block in the synthesis of various biologically active molecules. The purity of this intermediate is paramount as impurities can affect the yield, and safety profile of the final active pharmaceutical ingredient (API). HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity. The advent of UPLC-MS has offered even greater speed and specificity. This guide compares a standard HPLC-UV method with a more advanced UPLC-MS approach for the comprehensive purity profiling of this compound.
Experimental Protocols
A detailed methodology for both the HPLC-UV and UPLC-MS analyses is provided below. These protocols are designed to be robust and reproducible for the intended application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely adopted standard for routine quality control of pharmaceutical intermediates.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL solution of this compound in acetonitrile.
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
This advanced method offers higher throughput and mass confirmation of the main peak and any impurities.
-
Instrumentation: A UPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: C18 reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.5 min: 10-95% B
-
3.5-4.5 min: 95% B
-
4.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 100-1000
-
Injection Volume: 2 µL
-
Sample Preparation: 0.1 mg/mL solution of this compound in acetonitrile.
Comparative Data Analysis
The performance of the two methods was evaluated based on key analytical parameters. The data presented below is a representative example of what can be expected when analyzing a sample of this compound with a purity of approximately 98-99%.
Table 1: Comparison of Analytical Performance Parameters
| Parameter | HPLC-UV | UPLC-MS |
| Retention Time | ~15.2 min | ~2.8 min |
| Run Time | 35 min | 5 min |
| Resolution (Main Peak) | >2.0 | >2.5 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% |
| Precision (%RSD) | < 1.0% | < 0.8% |
| Specificity | Based on UV spectrum | Based on mass-to-charge ratio |
Workflow and Pathway Visualizations
The following diagrams illustrate the analytical workflow and a conceptual comparison of the two techniques.
Caption: Analytical workflow for purity validation.
Caption: Comparison of HPLC-UV and UPLC-MS attributes.
Discussion and Comparison with Alternatives
HPLC-UV: This method is a reliable and cost-effective choice for routine quality control and release testing of this compound. Its primary advantages are the robustness of the instrumentation and the simplicity of the methodology. The main limitation is that co-eluting impurities with similar UV spectra may not be detected, and the identity of unknown peaks cannot be determined without further analysis.
UPLC-MS: The UPLC-MS method offers significant advantages in terms of speed and specificity. The drastically reduced run time allows for higher sample throughput, which is beneficial in a drug development setting. The mass detector provides an orthogonal detection method, confirming the identity of the main peak and allowing for the tentative identification of impurities based on their mass-to-charge ratio. This is particularly valuable for process development and troubleshooting. The lower limits of detection and quantification enable a more sensitive analysis of potential impurities.
Alternative Techniques:
-
Gas Chromatography (GC): For volatile impurities, GC can be a complementary technique. However, this compound itself has a high boiling point, making it less suitable for direct GC analysis without derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used for purity determination without the need for a reference standard of the impurity. However, it is generally less sensitive than HPLC for detecting trace impurities.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure, crystalline substances by analyzing their melting behavior. It is not suitable for routine analysis or for samples with multiple impurities.
Conclusion
For the routine purity assessment of this compound, the HPLC-UV method is adequate and cost-effective. However, for in-depth impurity profiling, method development, and situations requiring higher throughput and sensitivity, the UPLC-MS method is demonstrably superior. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is often beneficial to use UPLC-MS during process development to identify and characterize impurities, followed by the implementation of a validated HPLC-UV method for routine quality control.
A Comparative Analysis of the Fluorescent Properties of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a fundamental component of many biologically active molecules and serves as a versatile fluorophore in various research applications. The substitution pattern on the indole ring profoundly influences its photophysical properties, offering a powerful tool for tuning fluorescence characteristics for specific applications, from probing protein environments to developing novel imaging agents. This guide provides a comparative overview of the fluorescent properties of various substituted indoles, supported by experimental data and detailed methodologies.
Comparative Performance Data
The following table summarizes key fluorescent properties of selected substituted indoles, offering a quantitative comparison of their performance. These properties include the absorption maximum (λ_abs_), emission maximum (λ_em_), Stokes shift, and fluorescence quantum yield (Φ_f_). The Stokes shift, the difference in wavelength between the positions of the band maxima of the absorption and emission spectra, is a critical parameter for applications requiring the separation of excitation and emission signals. The quantum yield, which represents the efficiency of the fluorescence process, is crucial for determining the brightness of a fluorophore.
| Indole Derivative | Substituent Position | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f_) | Solvent | Reference |
| Indole | - | ~270-285 | ~350 | ~65-80 | 0.39-0.42 | Cyclohexane, Ethanol | [1] |
| 5-Hydroxyindole | 5 | ~300 | 325 | 25 | ~1.0 ns lifetime | Cyclohexane | [2] |
| 6-Hydroxyindole | 6 | ~285 | 304 | 19 | - | Cyclohexane | [3] |
| 4-Cyanoindole | 4 | >300 | >360 | >60 | - | Ethanol | [4] |
| 4-Formylindole | 4 | >300 | ~400 (cyan) | >100 | ~0.22 | Ethanol | [4] |
| 4-Nitroindole | 4 | ~380-450 | - | - | ~0.001 | Ethanol | [4] |
| 2-Phenylindole | 2 | - | - | - | High | - | [5] |
| 2-Anthracenylindole | 2 | - | Longest λ_em | - | - | - | [5] |
| p-Nitrophenyl ethenyl indole | 3 | - | 151-202 (red-shift) | Large | - | n-hexane to DMF | [6] |
Note: The exact values for λ_abs_, λ_em_, Stokes shift, and quantum yield can be highly dependent on the solvent polarity and other environmental factors.[7][8] The data presented here are for comparative purposes and were extracted from various studies under different conditions.
Key Observations from Comparative Data:
-
Effect of Substituent Position: The position of the substituent on the indole ring has a significant impact on the fluorescent properties. For instance, substitutions on the benzyl ring (positions 4, 5, 6, and 7) can have different effects compared to substitutions on the pyrrole ring (positions 1, 2, and 3).[3][9]
-
Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (EWGs) like cyano (-CN), formyl (-CHO), and nitro (-NO₂) at the 4-position tend to cause a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[4] In contrast, electron-donating groups can have varied effects depending on their position.
-
Stokes Shift: Many substituted indoles exhibit a large Stokes shift, which is advantageous in fluorescence microscopy to minimize background noise from scattered excitation light.[4]
-
Quantum Yield: The quantum yield can vary dramatically with substitution. While some derivatives like 4-formylindole have a reasonably high quantum yield, others like 4-nitroindole are essentially non-fluorescent and can act as quenchers.[4]
Experimental Protocols
The characterization of the fluorescent properties of substituted indoles typically involves their synthesis followed by spectroscopic analysis.
General Synthesis of Substituted Indoles
The synthesis of substituted indoles can be achieved through various methods, including the Fischer indole synthesis, Bischler-Möhlau reaction, and modern cross-coupling reactions like the Suzuki-Miyaura coupling.[5][10][11] The choice of method depends on the desired substitution pattern. For example, the Pechmann condensation can be used to synthesize pyranoindoles from hydroxyindoles.[10]
Example: Synthesis of 2-Anthracenylindole via Suzuki-Miyaura Coupling [5]
-
Starting Materials: 2-bromoindole and anthracene-9-boronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄.
-
Base: A base like sodium carbonate (Na₂CO₃).
-
Solvent: A suitable solvent system, for example, a mixture of toluene, ethanol, and water.
-
Procedure: The reactants, catalyst, and base are mixed in the solvent and heated under an inert atmosphere (e.g., argon) for several hours.
-
Workup and Purification: After the reaction is complete, the product is extracted with an organic solvent, dried, and purified using column chromatography.
Spectroscopic Analysis
1. Sample Preparation:
-
Dissolve the synthesized indole derivative in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, dimethylformamide) to a final concentration of approximately 5 µM.[4]
-
Use a 1.0 cm path length quartz cuvette for all measurements.
2. Absorption Spectroscopy:
-
Record the absorption spectrum using a UV-visible spectrophotometer.
-
Scan a wavelength range that covers the expected absorption of the indole derivatives (e.g., 250-500 nm).
-
The wavelength of maximum absorbance (λ_abs_) is determined from the resulting spectrum.
3. Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission and excitation spectra.
-
Set the excitation and emission slit widths to a narrow value (e.g., 1 nm) to ensure good spectral resolution.[4]
-
To record the emission spectrum, excite the sample at its λ_abs_.
-
To record the excitation spectrum, set the emission monochromator to the wavelength of maximum emission (λ_em_).
4. Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_f_) is typically determined relative to a well-characterized standard with a known quantum yield.
-
A common standard for the UV-visible region is quinine sulfate in 0.1 M H₂SO₄ (Φ_f_ = 0.54).
-
The quantum yield of the sample (Φ_sample_) is calculated using the following equation:
Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²)
Where:
-
Φ_std_ is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of the fluorescent properties of substituted indoles.
Caption: Workflow for Synthesis and Spectroscopic Analysis of Substituted Indoles.
This guide provides a foundational understanding of the comparative fluorescent properties of substituted indoles. For more in-depth information, researchers are encouraged to consult the cited literature. The tunability of the indole fluorophore through chemical substitution continues to be a vibrant area of research with significant potential for the development of advanced molecular probes and materials.
References
- 1. Quantum Yield [Indole] | AAT Bioquest [aatbio.com]
- 2. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence properties of 2-aryl substituted indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Influence of Bromine Substitution on the Biological Efficacy of 2-Phenylindoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, particularly in the realm of oncology. The introduction of halogen atoms, such as bromine, can dramatically influence the pharmacological properties of these molecules. This guide provides a comparative analysis of brominated 2-phenylindoles, assessing the impact of the bromine atom's position on their biological activity. The information herein is synthesized from various preclinical studies to offer an objective overview for researchers in drug discovery and development.
Data Presentation: Comparative Cytotoxicity of Brominated 2-Phenylindoles
The following table summarizes the cytotoxic activity (IC50 values) of various 2-phenylindole derivatives with bromine substitutions at different positions. It is important to note that the data is compiled from multiple studies, and direct comparison may be limited due to variations in experimental conditions, including the specific cancer cell lines tested and the duration of exposure to the compounds.
| Compound ID/Description | Bromine Position | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Bromophenyl)-1H-indole | 4' (on phenyl ring) | Not Specified | - | [1] |
| 5-Bromo-2-phenyl-1H-indole | 5 (on indole ring) | Not Specified | - | [2] |
| 6-Bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives | 6 (on quinazoline ring) | MCF-7 (Breast) | Various | [3] |
| 7-Acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles | 5 (on indole ring) | A549 (Lung), HeLa (Cervical) | Various | [4] |
| Bromo-DragonFLY | 8 (on benzodifuran ring) | Not Specified | - | [2] |
Disclaimer: The IC50 values presented are from different research articles and are not the result of a single, direct comparative study. Variations in experimental protocols and conditions should be considered when interpreting this data.
Key Biological Activities and Signaling Pathways
The anticancer effects of brominated 2-phenylindoles are often attributed to their interaction with critical cellular pathways. Two prominent mechanisms of action that have been identified are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
Inhibition of Tubulin Polymerization
Several 2-phenylindole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[5][6][7] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis (programmed cell death) in cancer cells. The position and nature of substituents on the 2-phenylindole scaffold, including bromine atoms, can significantly influence the binding affinity to tubulin and, consequently, the antiproliferative activity.
Caption: Mechanism of tubulin polymerization inhibition by 2-phenylindoles.
Modulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[8][9] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Some 2-phenylindole derivatives have been found to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By blocking NF-κB translocation to the nucleus, these compounds can downregulate the expression of genes involved in inflammation and cell survival, thereby contributing to their anticancer effects.
Caption: Inhibition of the NF-κB signaling pathway by 2-phenylindoles.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the biological activity of brominated 2-phenylindoles.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the brominated 2-phenylindole is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of the compound are added to the wells, and the cells are incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP solution, and a polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA).
-
Reaction Setup: The assay is typically performed in a 96-well plate. The brominated 2-phenylindole derivative is pre-incubated with tubulin in the polymerization buffer on ice.
-
Initiation of Polymerization: The plate is transferred to a spectrophotometer pre-warmed to 37°C, and the polymerization is initiated by the addition of GTP.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the light scattering caused by microtubule formation, is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The effect of the test compound is compared to a positive control (e.g., colchicine) and a negative control (vehicle). The IC50 value for the inhibition of tubulin polymerization can be calculated.
NF-κB Nuclear Translocation Assay
This assay determines the ability of a compound to inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
-
Cell Culture and Treatment: Cells (e.g., HeLa or RAW 264.7 macrophages) are seeded on coverslips or in multi-well plates. The cells are pre-treated with the brominated 2-phenylindole derivative for a specific time.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce NF-κB translocation.
-
Immunofluorescence Staining: After stimulation, the cells are fixed, permeabilized, and stained with a primary antibody specific for the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with a DNA-binding dye like DAPI.
-
Microscopy and Image Analysis: The subcellular localization of p65 is visualized using a fluorescence microscope. In unstimulated or effectively treated cells, the p65 staining is predominantly cytoplasmic. In stimulated, untreated cells, the staining is concentrated in the nucleus. The percentage of cells with nuclear p65 is quantified.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the percentage of cells showing nuclear translocation of p65 compared to the stimulated control.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of brominated 2-phenylindole derivatives.
Caption: General workflow for the development of 2-phenylindole-based anticancer agents.
References
- 1. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran ("FLY") and benzodifuran ("DragonFLY") analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the behavioral responses induced by phenylalkylamine hallucinogens and their tetrahydrobenzodifuran (“FLY”) and benzodifuran (“DragonFLY”) analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel phenylcarbazoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2-phenyl-4,5,6,7-tetrahydro-1H-indole derivatives as potential anticancer agents and tubulin polymerization inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
A Comparative Efficacy Analysis of 6-Bromo-2-Phenyl-1H-Indole Analogs in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-2-phenyl-1H-indole scaffold has emerged as a promising framework in the development of novel anticancer agents. Analogs derived from this core structure have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the inhibition of tubulin polymerization. This guide provides a comparative overview of the efficacy of a series of these analogs, supported by experimental data on their antiproliferative activities and insights into their mechanism of action.
Quantitative Efficacy of this compound Analogs
The antiproliferative activity of a series of this compound analogs was evaluated against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) for cell growth and tubulin polymerization was determined to compare the efficacy of the different substitutions on the core scaffold. The data presented in Table 1 summarizes the in vitro activity of these compounds.
Table 1: In Vitro Biological Activity of this compound Analogs
| Compound ID | R (Substitution at N-1) | Tubulin Polymerization IC50 (µM)[1] | MCF-7 Cell Growth IC50 (µM)[1] |
| 6 | 3,4,5-trimethoxyphenyl | > 10 | 0.23 |
| 8 | 4-(methylthio)phenyl | 1.8 | 0.09 |
| 11 | 4-chlorophenyl | 1.8 | 0.04 |
| 12 | 4-fluorophenyl | 1.8 | 0.06 |
| 15 | 4-methylphenyl | 2.1 | 0.09 |
| 18 | 3-chlorophenyl | 1.9 | 0.04 |
| 21 | 3-fluorophenyl | 1.6 | 0.04 |
| 26 | 3,4-dichlorophenyl | 1.1 | 0.02 |
| 27 | 3,5-dichlorophenyl | 1.0 | 0.02 |
| 28 | 3,4-difluorophenyl | 1.0 | 0.02 |
| 29 | 3,5-difluorophenyl | 1.0 | 0.02 |
| 30 | 3-chloro-4-fluorophenyl | 1.1 | 0.02 |
| 33 | 4-chloro-3-fluorophenyl | 1.0 | 0.01 |
| 34 | 2,4-dichlorophenyl | 1.2 | 0.04 |
| 35 | 2,5-dichlorophenyl | 1.2 | 0.03 |
| 36 | 2,4-difluorophenyl | 1.4 | 0.05 |
| 37 | 2,5-difluorophenyl | 1.3 | 0.04 |
| 38 | 2,3-dichlorophenyl | 1.4 | 0.04 |
| 40 | 2,6-dichlorophenyl | 1.4 | 0.04 |
| 41 | 2,6-difluorophenyl | 1.2 | 0.04 |
| 42 | 2-chloro-6-fluorophenyl | 1.2 | 0.04 |
| 43 | 3-fluoro-5-(trifluoromethyl)phenyl | 2.0 | 0.03 |
| 44 | 3-chloro-5-(trifluoromethyl)phenyl | 1.0 | 0.02 |
| 45 | 3,5-bis(trifluoromethyl)phenyl | 1.0 | 0.01 |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the target analogs commenced from this compound.[1] A general method involved the N-alkylation or N-arylation of the indole nitrogen. For instance, the synthesis of compound 6 was achieved by reacting this compound with an appropriate reagent to introduce the 3,4,5-trimethoxyphenyl group at the N-1 position.[1]
In Vitro Tubulin Polymerization Assay
The inhibitory effect of the compounds on tubulin polymerization was assessed using a tubulin polymerization assay kit. Bovine brain tubulin was incubated with the test compounds or a control vehicle (DMSO) in a glutamate-based buffer at 37°C. The assembly of microtubules was monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer. The IC50 values were calculated as the compound concentration that inhibited the extent of tubulin polymerization by 50% after a 60-minute incubation.[1]
Cell Growth Inhibition Assay (MTT Assay)
MCF-7 human breast cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the indole analogs for 48 hours. Following treatment, the cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured, and the IC50 values were calculated as the compound concentration that inhibited cell growth by 50% compared to untreated control cells.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this series of this compound analogs is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[1]
Furthermore, select compounds from this class have been shown to repress Hedgehog-dependent cancer by inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway.[1] This pathway is crucial for embryonic development and is aberrantly activated in several types of cancer.
Visualizing the Experimental Workflow and Signaling Pathway
Caption: General experimental workflow for the synthesis and evaluation of this compound analogs.
Caption: Dual mechanism of action: tubulin polymerization and Hedgehog signaling inhibition.
References
Spectroscopic Journey: Unveiling the Molecular Evolution from Precursors to 6-Bromo-2-phenyl-1H-indole
A comprehensive spectroscopic comparison of the pharmaceutically relevant scaffold, 6-bromo-2-phenyl-1H-indole, with its precursors, 2-phenyl-1H-indole and 6-bromo-1H-indole, reveals distinct electronic and structural transformations. This guide provides a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and a clear visualization of the synthetic pathway.
This comparative analysis is crucial for researchers and professionals in drug development and materials science, offering a clear understanding of how the introduction of phenyl and bromo substituents influences the spectroscopic properties of the indole core. The data presented herein serves as a valuable reference for the characterization and quality control of these important chemical entities.
From Precursors to Product: A Synthetic Overview
The synthesis of this compound can be logically envisioned through two primary routes, both of which are illustrated in the workflow diagram below. The first pathway involves the direct bromination of 2-phenyl-1H-indole. The second, a convergent synthesis, involves the reaction of 4-bromoaniline with phenylacetylene. For the purpose of this comparative guide, we will consider both 2-phenyl-1H-indole and 6-bromo-1H-indole as key precursors, allowing for a thorough examination of the spectroscopic impact of each substituent.
Figure 1. Synthetic workflow illustrating the conceptual pathways to this compound from its precursors.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
Table 1. ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-phenyl-1H-indole | 8.28 (br s, 1H, NH), 7.63 (d, 2H), 7.42 (t, 2H), 7.31 (t, 1H), 7.19-7.12 (m, 3H), 6.82 (d, 1H).[1] | Data not explicitly found in the provided search results. |
| 6-bromo-1H-indole | 8.05 (br s, 1H, NH), 7.55 (d, 1H), 7.45 (d, 1H), 7.19 (dd, 1H), 7.10 (dd, 1H), 6.45 (m, 1H). | 136.2, 125.1, 124.8, 122.3, 121.9, 115.2, 113.9, 102.8. |
| This compound | Specific experimental data not found in search results. Predicted shifts would show downfield shifts for protons on the brominated ring compared to 2-phenyl-1H-indole. | Specific experimental data not found in search results. Predicted shifts would show the effect of both the phenyl and bromo substituents on the indole core. |
| 5-bromo-2-phenyl-1H-indole | 11.78 (s, 1H), 7.85 (d, J = 8.0 Hz, 2H), 7.71 (s, 1H), 7.47 (t, J = 8.0 Hz, 2H), 7.36 (t, J = 7.6 Hz, 2H), 7.20 (d, J = 8.8 Hz, 1H), 6.88 (s, 1H).[2] | Data not explicitly found in the provided search results. |
Note: The ¹H NMR data for 5-bromo-2-phenyl-1H-indole, a structural isomer, is provided for comparative purposes.[2]
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Table 2. Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-Br Stretch |
| 2-phenyl-1H-indole | ~3400-3500 | ~3030-3100 | ~1600, ~1490, ~1450 | N/A |
| 6-bromo-1H-indole | ~3400 | ~3100-3000 | ~1610, ~1460 | ~600-500 |
| This compound | Predicted ~3400 | Predicted ~3100-3000 | Predicted ~1600, ~1490, ~1450 | Predicted ~600-500 |
Mass Spectrometry (MS) Data
Mass spectrometry (MS) determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.
Table 3. Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ Peak(s) | Key Fragment Ions |
| 2-phenyl-1H-indole | C₁₄H₁₁N | 193.24 | 193 | 165, 139, 96.5 |
| 6-bromo-1H-indole | C₈H₆BrN | 196.04 | 195/197 | 116, 89 |
| This compound | C₁₄H₁₀BrN | 272.14 | 271/273 | Predicted to lose Br, HCN, and fragments of the phenyl ring. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters for a proton-decoupled experiment include a spectral width of 240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) at 70 eV is a common method that provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically yields the molecular ion peak with minimal fragmentation.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight from the molecular ion peak ([M]⁺). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two peaks for bromine-containing ions, separated by 2 m/z units. The fragmentation pattern can be used to deduce structural information.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-phenyl-1H-indole and 6-bromo-1H-indole, provides a clear illustration of the impact of substitution on the electronic and structural properties of the indole scaffold. The introduction of a phenyl group at the 2-position and a bromine atom at the 6-position leads to predictable changes in the NMR chemical shifts, the appearance of a characteristic C-Br stretching vibration in the IR spectrum, and a distinct molecular ion peak and isotopic pattern in the mass spectrum. This guide serves as a foundational resource for the synthesis, characterization, and analysis of this important class of compounds.
References
Safety Operating Guide
Proper Disposal of 6-bromo-2-phenyl-1H-indole: A Guide for Laboratory Professionals
The proper disposal of 6-bromo-2-phenyl-1H-indole, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, tailored for researchers, scientists, and professionals in drug development.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data sheets for structurally similar compounds and general best practices for the disposal of halogenated chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for specific requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is essential to be aware of its potential hazards. Based on data for similar compounds, it is likely to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the compound as a powder or in a way that generates dust, use a NIOSH-approved respirator.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as a hazardous halogenated organic waste.[5][6][7] Never dispose of this chemical down the drain or in regular trash.
-
Segregation:
-
Waste Container Selection:
-
Use a designated, compatible, and properly sealed hazardous waste container. The original container is often a good choice for unused product.[8]
-
For solutions or residues, use a container made of a material that will not react with the chemical or any solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity or concentration of the waste.
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Arranging for Disposal:
Spill and Emergency Procedures
In the event of a spill, take the following immediate actions:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1][12] For liquid spills, use an inert absorbent material, then collect and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Hazard Summary for Similar Compounds
Since a specific SDS for this compound is not available, the following table summarizes the hazards identified for similar brominated indole compounds. This information should be used as a precautionary guide.
| Hazard Statement | Classification | Source Compounds |
| Causes skin irritation | Skin Irritant (Category 2) | 6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol |
| Causes serious eye irritation | Eye Irritant (Category 2) | 6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure, Category 3) | 6-Bromo-1H-indole, 5-Bromo-2-phenyl-1H-indole, 6-Bromo-2-naphthol, 2-Phenylindole |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 6-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. aaronchem.com [aaronchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. benchchem.com [benchchem.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for Handling 6-bromo-2-phenyl-1H-indole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 6-bromo-2-phenyl-1H-indole. Adherence to these procedures is vital for ensuring personal safety and proper disposal of chemical waste.
Core Safety Information
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves | Provides protection against skin contact. |
| Body Protection | Laboratory Coat | Standard lab coat | Prevents contamination of personal clothing.[5] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or fume hood | To minimize inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Personal Protective Equipment: Don the required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Handle as a solid powder. Avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If weighing, do so in a fume hood or a balance enclosure to contain any airborne particles.
-
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling:
Storage Protocol:
-
Location: Store in a cool, dry, and well-ventilated area.[1][4]
-
Compatibility: Store away from strong oxidizing agents.[4]
Disposal Plan
As this compound is a halogenated organic compound, it must be disposed of as hazardous waste.[7][8][9]
Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid waste (e.g., contaminated paper towels, weigh boats, gloves) in a designated, labeled hazardous waste container.
-
The container must be clearly labeled as "Halogenated Organic Solid Waste" and list the chemical name.
-
-
Liquid Waste:
Disposal Procedure:
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup of the waste containers.
Experimental Workflow
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 6-Bromoindole | 52415-29-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.nmsu.edu [safety.nmsu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
